Alkyne-probe 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23N5O2 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2S)-6-amino-2-(but-3-ynoylamino)-N-[2-(3-methyldiazirin-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C14H23N5O2/c1-3-6-12(20)17-11(7-4-5-9-15)13(21)16-10-8-14(2)18-19-14/h1,11H,4-10,15H2,2H3,(H,16,21)(H,17,20)/t11-/m0/s1 |
InChI Key |
YXTWKPBYQQOHHD-NSHDSACASA-N |
Isomeric SMILES |
CC1(N=N1)CCNC(=O)[C@H](CCCCN)NC(=O)CC#C |
Canonical SMILES |
CC1(N=N1)CCNC(=O)C(CCCCN)NC(=O)CC#C |
Origin of Product |
United States |
Foundational & Exploratory
Alkyne-probe 1: An In-depth Technical Guide to its Mechanism of Action and Application in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alkyne-probe 1 is a class of activity-based probes (ABPs) designed to target and covalently modify the active sites of specific enzymes, primarily cysteine proteases. These probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing enzyme activity in complex biological systems. This guide focuses on a prominent example of an this compound scaffold based on the natural product E-64, a potent and irreversible inhibitor of papain-family cysteine proteases. The core components of this probe are a reactive "warhead," typically an epoxide, and a terminal alkyne group. The warhead facilitates covalent modification of the target enzyme's active site, while the alkyne serves as a bioorthogonal handle for "click chemistry." This allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, for visualization, enrichment, and identification of the labeled enzymes. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols for the application of an E-64-based alkyne probe.
Introduction to this compound
This compound represents a sophisticated class of chemical tools used in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for the functional analysis of enzymes in their native environment. Unlike traditional inhibitors, ABPs are designed to form a stable, covalent bond with the catalytically active form of an enzyme, providing a direct measure of its functional state.
The general structure of an this compound consists of three key moieties:
-
A Reactive Group (Warhead): This electrophilic group is designed to react with a nucleophilic residue in the active site of a target enzyme family. For the E-64-based probes discussed here, the warhead is a trans-epoxysuccinyl group.
-
A Linker/Scaffold: This component connects the warhead to the reporter tag and can be modified to enhance selectivity and cell permeability. The scaffold of the probe is based on a modified dipeptide structure derived from E-64.
-
A Reporter Tag Handle (Alkyne): A terminal alkyne group provides a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the attachment of various reporter tags post-labeling.
A notable example of an E-64-based alkyne probe is DCG-04, which features a biotin reporter tag attached via a linker. For the purpose of this guide, we will consider "this compound" as a functional equivalent of the DCG-04 scaffold where the biotin can be replaced by a direct alkyne handle for subsequent click chemistry.
Mechanism of Action
The mechanism of action of an E-64-based this compound is a two-step process involving covalent modification of the target enzyme followed by bioorthogonal ligation.
Step 1: Covalent Inhibition of Cysteine Proteases
The probe's trans-epoxysuccinyl warhead is the key to its inhibitory activity. The active site of a cysteine protease, such as a cathepsin, contains a highly nucleophilic cysteine residue. This cysteine initiates a nucleophilic attack on one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the probe and the enzyme.[1][2] This covalent modification is irreversible and effectively inactivates the enzyme. The specificity of the probe for certain cysteine proteases is conferred by the peptide-like scaffold which mimics the natural substrate and directs the warhead to the active site.
Step 2: Bioorthogonal "Click" Chemistry Ligation
Following the covalent labeling of the target enzyme, the alkyne handle on the probe is utilized for detection and analysis. The cell lysate containing the probe-labeled proteins is treated with an azide-functionalized reporter tag (e.g., a fluorescent dye like TAMRA or an affinity tag like biotin) in the presence of a copper(I) catalyst. The copper(I) catalyzes a [3+2] cycloaddition reaction between the alkyne on the probe and the azide on the reporter tag, forming a stable triazole linkage.[3] This "click" reaction is highly specific and efficient, and it proceeds under mild, biocompatible conditions, ensuring that the ligation does not interfere with the labeled proteins.
Quantitative Data
The potency of this compound can be assessed through various methods, including direct enzyme inhibition assays and competitive activity-based protein profiling. The parent compound, E-64, is a highly potent inhibitor of papain-family cysteine proteases.
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
| E-64 | Papain | 9 nM | [4][5] |
| DCG-04 | Cysteine Cathepsins | Broad-spectrum |
Note: Specific IC₅₀ values for alkyne-derivatized E-64 probes are often determined through competitive ABPP against a well-characterized probe like DCG-04 rather than direct enzyme inhibition assays.
In competitive ABPP, a biological sample is pre-incubated with varying concentrations of the alkyne probe before treatment with a tagged probe like biotinylated DCG-04. The reduction in signal from the tagged probe is then used to determine the potency of the alkyne probe. For example, azido-E-64, a related probe, was shown to completely block the labeling of cathepsins by DCG-04 at a concentration of 13 µM in live macrophages.
Experimental Protocols
Synthesis of an E-64-based Alkyne Probe
The synthesis of an alkyne-functionalized E-64 probe can be achieved through solid-phase peptide synthesis, adapting established protocols for E-64 derivatives like DCG-04. A key step involves the incorporation of a building block containing the alkyne moiety.
General Synthetic Scheme:
-
Solid-Phase Synthesis: A peptide backbone resembling the leucyl-agmatine structure of E-64 is assembled on a solid support. An amino acid residue with a side chain modified with an alkyne group (e.g., propargylglycine) is incorporated during the synthesis.
-
Coupling of the Epoxide Warhead: The N-terminus of the resin-bound peptide is coupled to trans-epoxysuccinic acid.
-
Cleavage and Purification: The probe is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Protocol for In Vitro Labeling of Cysteine Proteases in Cell Lysates
This protocol describes the labeling of active cysteine proteases in a cell lysate using an E-64-based alkyne probe, followed by click chemistry to attach a fluorescent reporter for in-gel visualization.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors other than cysteine protease inhibitors)
-
This compound (e.g., 10 mM stock in DMSO)
-
Azide-functionalized fluorophore (e.g., TAMRA-azide, 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
SDS-PAGE loading buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using the lysis buffer. Keep the lysate on ice.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Probe Labeling: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. b. Add the this compound to the lysate to a final concentration of 1-5 µM. c. Incubate for 30-60 minutes at 37°C.
-
Click Chemistry Reaction: a. To the labeled lysate, add the following reagents in order, vortexing after each addition:
- Azide-fluorophore to a final concentration of 100 µM.
- TCEP to a final concentration of 1 mM.
- TBTA to a final concentration of 100 µM.
- CuSO₄ to a final concentration of 1 mM. b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: a. Add SDS-PAGE loading buffer to the reaction mixture. b. Heat the samples at 95°C for 5 minutes.
-
In-gel Fluorescence Analysis: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Protocol for Competitive Activity-Based Protein Profiling
This protocol is used to determine the potency and selectivity of an unlabeled inhibitor against cysteine proteases using a tagged probe like biotin-DCG-04.
Materials:
-
Cell lysate (prepared as in 4.2)
-
Unlabeled inhibitor of interest
-
Biotinylated probe (e.g., DCG-04, 10 µM stock in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blotting apparatus and reagents
Procedure:
-
Inhibitor Pre-incubation: a. Aliquot the cell lysate (1-2 mg/mL protein concentration). b. Add varying concentrations of the unlabeled inhibitor to the aliquots. Include a vehicle control (e.g., DMSO). c. Incubate for 30 minutes at 37°C.
-
Tagged Probe Labeling: a. Add the biotinylated probe (e.g., DCG-04) to each sample to a final concentration of 1 µM. b. Incubate for 30 minutes at 37°C.
-
SDS-PAGE and Western Blotting: a. Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and then probe with a streptavidin-HRP conjugate. d. Visualize the biotinylated proteins using a chemiluminescent HRP substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for the labeled proteases in each lane. b. Determine the concentration of the unlabeled inhibitor that causes a 50% reduction in the signal from the biotinylated probe (IC₅₀).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Labeling
Caption: Workflow for in vitro labeling and visualization.
Conclusion
This compound, particularly derivatives of the natural product E-64, are powerful and versatile tools for the study of cysteine protease activity. Their mechanism of action, involving irreversible covalent modification of the enzyme active site and subsequent bioorthogonal ligation, allows for sensitive and specific detection of active enzymes in complex biological samples. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to employ these probes in their own investigations, contributing to a deeper understanding of enzyme function in health and disease and facilitating the development of novel therapeutics.
References
An In-depth Technical Guide to Alkyne-phenol (Alk-Ph): A Clickable Probe for Proximity-Dependent Proteomic Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Alkyne-phenol (Alk-Ph), a prominent alkyne-probe used in advanced life sciences research. Alk-Ph serves as a crucial tool for proximity-dependent proteomic profiling, enabling the identification of protein-protein interactions and the characterization of subcellular proteomes.
Chemical Structure and Properties
Alkyne-phenol, also known as Alkyne tyramide or N-(4-hydroxyphenethyl)pent-4-ynamide, is a synthetic organic molecule featuring a terminal alkyne group. This functional group is key to its utility, allowing it to participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2]
Chemical Structure:
(Image source: MedChemExpress)
Quantitative Data Summary
The key chemical and physical properties of Alkyne-phenol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | N-(4-hydroxyphenethyl)pent-4-ynamide | [3] |
| Synonyms | Alkyne tyramide, Alk-Ph | [1] |
| CAS Number | 1694495-59-4 | [1] |
| Molecular Formula | C₁₃H₁₅NO₂ | |
| Molecular Weight | 217.26 g/mol | |
| Appearance | Solid | N/A |
| Purity | >98% (commercially available) | |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years |
Mechanism of Action in Proximity Labeling
Alkyne-phenol is a key substrate for the engineered enzyme ascorbate peroxidase 2 (APEX2) in proximity labeling experiments. The general workflow involves the expression of a protein of interest fused to APEX2 within a cellular system. Upon the addition of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of Alkyne-phenol into a short-lived, highly reactive phenoxyl radical. This radical covalently labels nearby endogenous proteins (typically within a 20 nm radius) on electron-rich amino acid residues such as tyrosine.
The incorporated alkyne handle on the labeled proteins then serves as a point of attachment for reporter molecules, such as biotin or fluorescent dyes, via a subsequent click chemistry reaction with an azide-functionalized tag. This two-step approach allows for the specific enrichment and identification of proteins that were in close proximity to the APEX2-fusion protein.
Logical Relationship: Alkyne-phenol in APEX2 Proximity Labeling
Caption: Logical workflow of Alkyne-phenol utilization in APEX2-mediated proximity labeling followed by click chemistry detection.
Experimental Protocols
The following are generalized protocols for the synthesis and use of Alkyne-phenol in proximity labeling experiments, based on published methods. Researchers should optimize these protocols for their specific experimental systems.
Synthesis of Alkyne-phenol
A detailed protocol for the synthesis of Alkyne-phenol has been described. This typically involves the coupling of tyramine with 4-pentynoic acid.
APEX2-Mediated Protein Labeling in Yeast
This protocol is adapted for use in yeast cells.
Materials:
-
Yeast cells expressing the APEX2-fusion protein of interest.
-
Alkyne-phenol (Alk-Ph) stock solution (500 mM in DMSO).
-
Hydrogen peroxide (H₂O₂).
-
Quencher solution.
Procedure:
-
Culture yeast cells expressing the APEX2-fusion protein to the desired density.
-
Incubate the cells with Alkyne-phenol at a final concentration of 2.5 mM for 30 minutes.
-
Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM for 1 minute.
-
Stop the reaction by adding a quencher solution.
-
Harvest the cells and proceed with cell lysis.
Click Chemistry Reaction for Protein Tagging
This protocol describes the attachment of a biotin tag to the alkyne-labeled proteins.
Materials:
-
Cell lysate containing alkyne-labeled proteins.
-
Azide-(PEG)₃-Biotin.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
Procedure:
-
To the cell lysate, add the click chemistry reaction cocktail containing Azide-(PEG)₃-Biotin, CuSO₄, and THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The biotin-tagged proteins are now ready for enrichment with streptavidin beads and subsequent analysis by mass spectrometry.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for proximity-dependent proteomic profiling using Alkyne-phenol and APEX2.
Advantages and Applications
Alkyne-phenol offers several advantages over other proximity labeling probes, such as biotin-phenol. Its smaller size and increased water solubility lead to improved cell wall permeability, making it particularly effective in organisms like yeast. This results in more efficient and specific labeling of subcellular proteomes.
Key Applications:
-
Mapping Subcellular Proteomes: Identifying the protein constituents of specific organelles and cellular compartments.
-
Studying Protein-Protein Interactions: Elucidating transient and weak interactions that are difficult to capture by other methods.
-
Investigating Dynamic Cellular Processes: Tracking changes in protein localization and interactions in response to stimuli or during different cell cycle stages.
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Drug Target Identification: Identifying the protein partners of a drug target to understand its mechanism of action.
References
In-Depth Technical Guide: Synthesis and Purification of Alkyne-probe 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Alkyne-probe 1, a chemical probe utilized in bioconjugation and drug development. This compound, with the chemical formula C₁₄H₂₃N₅O₂ and CAS number 2752193-03-4, is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This document outlines a proposed synthetic pathway, detailed experimental protocols, and robust purification strategies. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal alkyne group, making it a valuable tool for "click chemistry."[1] This reaction's high efficiency, specificity, and biocompatibility have made it a staple in chemical biology for labeling and modifying biomolecules. The structure of this compound also incorporates a free amine, providing a versatile handle for further functionalization or conjugation.
Based on its molecular formula and intended use, a plausible structure for this compound is N-(3-(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)propyl)pent-4-yn-1-amine. This structure contains a terminal alkyne for subsequent click reactions and a primary amine for other conjugations. The synthesis of this molecule can be approached through a convergent strategy involving the preparation of two key intermediates followed by their conjugation.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The proposed retrosynthetic analysis breaks the target molecule into two primary building blocks: an azide-containing amine and an alkyne-containing intermediate.
Retrosynthetic Analysis
The logical disconnection for the synthesis of this compound is at the triazole ring, which is characteristic of a CuAAC reaction product. This leads to two precursor molecules:
-
Precursor A: An azide-functionalized diamine, specifically 1-azido-2-(2-aminoethoxy)ethane.
-
Precursor B: An alkyne-functionalized intermediate, such as N-(pent-4-yn-1-yl)prop-2-yn-1-amine.
The synthesis will therefore proceed by first preparing these two precursors and then reacting them via CuAAC to form the final product.
Synthesis Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the precursors and the final product, this compound.
Synthesis of Precursor A: 1-Azido-2-(2-aminoethoxy)ethane
-
Step 1: Synthesis of 2-(2-Azidoethoxy)ethanol
-
To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in water, add sodium azide (NaN₃, 1.5 equivalents).
-
The reaction mixture is stirred at 80°C for 24 hours.
-
After cooling to room temperature, the product is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Step 2: Synthesis of 1-Azido-2-(2-aminoethoxy)ethane
-
Dissolve 2-(2-azidoethoxy)ethanol (1 equivalent) in pyridine.
-
Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
The reaction is then quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The resulting tosylate is dissolved in a solution of ammonia in methanol and stirred in a sealed tube at 60°C for 48 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography.
-
Synthesis of Precursor B: N-(Pent-4-yn-1-yl)prop-2-yn-1-amine
-
To a solution of pent-4-yn-1-amine (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) in acetonitrile, add 3-bromopropyne (1.1 equivalents) dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Synthesis of this compound via CuAAC
-
Dissolve Precursor A (1 equivalent) and Precursor B (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with a saturated aqueous solution of EDTA to remove copper ions, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.
Purification of this compound
Purification is a critical step to ensure the high purity of this compound, which is essential for its intended applications. A multi-step purification strategy is recommended.
Purification Workflow
Caption: Purification workflow for this compound.
Detailed Purification Protocol
-
Removal of Copper Catalyst: The crude product from the CuAAC reaction is dissolved in an organic solvent (e.g., ethyl acetate) and washed repeatedly with a saturated aqueous solution of EDTA. This step is crucial for chelating and removing residual copper ions, which can interfere with downstream applications. The disappearance of the blue/green color in the aqueous layer indicates the successful removal of copper.
-
Column Chromatography: The copper-free organic layer is concentrated, and the residue is purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane solution), is employed to separate the desired product from unreacted starting materials and any byproducts.
-
Final Product Characterization: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC). The identity of this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Summary of Reaction Parameters
| Step | Reactants | Solvent | Temperature | Time (h) | Expected Yield (%) |
| Synthesis of Precursor A | 2-(2-Aminoethoxy)ethanol, NaN₃, TsCl, NH₃ | Water, Pyridine, MeOH | 25-80°C | 24-48 | 50-60 |
| Synthesis of Precursor B | Pent-4-yn-1-amine, 3-Bromopropyne | Acetonitrile | 25°C | 16 | 70-80 |
| Synthesis of this compound | Precursor A, Precursor B, CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25°C | 24 | 60-75 |
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₄H₂₃N₅O₂ |
| Molecular Weight | 293.36 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, triazole-H), ~4.5 (t, 2H), ~3.8 (t, 2H), ~3.6 (m, 4H), ~3.4 (s, 2H), ~2.8 (t, 2H), ~2.5 (m, 2H), ~2.2 (t, 1H, alkyne-H), ~1.8-1.5 (m, 6H), ~1.2 (br s, 2H, NH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (triazole-C), ~122 (triazole-C), ~83 (alkyne-C), ~69 (alkyne-C), ~70-40 (C-O, C-N), ~30-20 (aliphatic-C). |
| Mass Spectrometry (ESI+) | m/z: 294.1925 [M+H]⁺ |
| Purity (HPLC) | >95% |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed multi-step synthesis is based on established chemical transformations and culminates in a highly efficient CuAAC reaction. The outlined purification protocol is designed to yield a high-purity product suitable for demanding applications in chemical biology and drug discovery. The provided diagrams and data tables serve as a practical resource for researchers aiming to prepare this versatile chemical probe.
References
Alkyne-probe 1 for Fluorescent Labeling of Biomolecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biomolecules with fluorescent reporters is a cornerstone of modern biological research and drug development. Among the various chemical tools available, alkyne probes, which can be coupled to azide-containing fluorophores via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offer a powerful and versatile strategy for labeling and studying biomolecules in complex biological systems. The term "Alkyne-probe 1" has been used in scientific literature to refer to several distinct molecules, each with a specific application. This guide provides an in-depth technical overview of some of the prominent examples of probes referred to as "this compound," detailing their synthesis, experimental protocols, and applications.
Vinyl Sulfonate-Based Alkyne Probe 1 for Activity-Based Protein Profiling
A notable example of a molecule designated "alkyne probe 1" is a vinyl sulfonate ester-based probe designed for activity-based protein profiling (ABPP). This probe has been utilized to investigate the functional proteome of the human pathogen Aspergillus fumigatus.[1] Vinyl sulfonate esters are known to irreversibly inhibit certain enzymes, such as cysteine proteases, allowing for the specific labeling of active enzyme populations.
Data Presentation
| Parameter | Value/Description | Reference |
| Probe Type | Activity-Based Probe (ABP) | [1] |
| Reactive Group | Vinyl Sulfonate Ester | [1] |
| Clickable Moiety | Terminal Alkyne | [1] |
| Application | Multiplexed Activity-Based Protein Profiling (ABPP) | [1] |
| Target Organism | Aspergillus fumigatus | |
| Labeling Concentration | 20 µM | |
| Labeling Conditions | 37 °C for 1 hour |
Experimental Protocols
Synthesis of Vinyl Sulfonate Alkyne Probe 1
The synthesis of this alkyne probe is a four-step process starting from commercially available 4-hydroxybenzyl alcohol. While the detailed step-by-step protocol with reagents and reaction conditions is often found in the supplementary materials of the primary research article, the general synthetic workflow is outlined below.
Protocol for In Vitro Protein Labeling
This protocol describes the labeling of proteins in a complex biological lysate, such as from Aspergillus fumigatus.
-
Lysate Preparation: Prepare a protein lysate from A. fumigatus mycelia at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Probe Incubation: Add the vinyl sulfonate alkyne probe 1 to the lysate to a final concentration of 20 µM.
-
Labeling Reaction: Incubate the mixture for 1 hour at 37 °C.
-
Click Chemistry: Following incubation, the alkyne-labeled proteins are ready for conjugation to an azide-functionalized reporter tag (e.g., a fluorophore like rhodamine-azide or an affinity tag like biotin-azide) via CuAAC. This typically involves the addition of the azide tag, a copper(I) source (such as CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Analysis: The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched for mass spectrometry-based proteomic analysis.
Diazonium-Alkyne Probe 1 for Tyrosine Reactivity Profiling
Another distinct molecule referred to as "this compound" is a diazonium-containing probe developed for the chemoproteomic profiling of reactive tyrosine residues in the human proteome. Aryl diazonium salts can selectively react with the electron-rich side chain of tyrosine residues through electrophilic aromatic substitution (azo coupling).
Data Presentation
| Parameter | Value/Description | Reference |
| Probe Type | Chemoproteomic Probe | |
| Reactive Group | Aryl Diazonium Salt | |
| Clickable Moiety | Terminal Alkyne | |
| Application | Profiling Tyrosine Reactivity | |
| Target Biomolecule | Tyrosine Residues in Proteins | |
| Labeling Concentrations | 50 µM (low) and 500 µM (high) | |
| Labeling Conditions | Room temperature for 60 minutes |
Experimental Protocols
Protocol for Labeling Tyrosine Residues in Cell Lysates
This protocol outlines the procedure for labeling proteins in cell lysates to identify reactive tyrosine residues.
-
Cell Lysis: Harvest cells and lyse them in PBS using a method such as rapid freeze-thawing. Centrifuge to pellet cell debris and collect the supernatant.
-
Probe Labeling: Add the diazonium-alkyne probe 1 to the cell lysate to a final concentration of either 50 µM or 500 µM.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with end-over-end rotation.
-
Protein Precipitation: Remove the excess probe and isolate the labeled proteins using a methanol-chloroform precipitation method.
-
Solubilization: Resuspend the purified protein pellet in PBS containing 0.4% SDS.
-
Click Chemistry: Add a biotin-azide tag to the alkyne-labeled proteins via CuAAC. This involves the addition of biotin-azide, CuSO₄, a ligand such as THPTA, and sodium ascorbate.
-
Enrichment and Analysis: The biotinylated proteins can then be enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify the sites of tyrosine modification.
This guide will be expanded with information on other probes referred to as "this compound" as the relevant detailed information is gathered and analyzed, providing a comprehensive resource for researchers in the field.
References
The Alkyne Probe: A Technical Guide to the Core Principles of Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and chemical biology, the advent of "click chemistry" has been a transformative event. Coined by Karl Barry Sharpless in 2001, this concept describes a class of reactions that are rapid, efficient, and highly specific, occurring under benign, often aqueous, conditions with minimal and inoffensive byproducts. At the heart of many of these powerful transformations lies the alkyne functional group, a versatile and bioorthogonal handle that, when paired with an azide, forms a stable triazole linkage. This in-depth technical guide delves into the core principles of click chemistry, with a specific focus on the application of alkykyne probes in two of its most prominent variations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively harness the power of alkyne-based click chemistry in their work.
Core Principles of Alkyne-Azide Click Chemistry
The cornerstone of alkyne-based click chemistry is the [3+2] cycloaddition reaction between an alkyne and an azide to form a 1,2,3-triazole. This reaction is characterized by its high thermodynamic driving force, leading to a specific and irreversible covalent bond. The alkyne and azide functional groups are largely absent in biological systems, rendering them "bioorthogonal"—they react selectively with each other without interfering with native cellular processes. This bioorthogonality is a key feature that enables the precise labeling and modification of biomolecules in complex biological environments.
There are two primary strategies to facilitate this reaction in a biological context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction that utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. The reaction is highly efficient, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. While powerful, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect cells from oxidative damage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne probe. The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed efficiently without a metal catalyst, making it ideal for live-cell and in vivo applications. However, SPAAC reactions are generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹.
Quantitative Data on Alkyne-Azide Click Reactions
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data for these reactions to aid in experimental design.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, B |
A Technical Guide to Alkyne Probes: Suppliers, Purchasing, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of alkyne probes, essential tools in modern chemical biology and drug discovery. It details commercially available alkyne probes, their suppliers, and purchasing options. Furthermore, it offers in-depth experimental protocols for their application in key research areas such as metabolic labeling, cellular imaging, and activity-based protein profiling (ABPP).
Introduction to Alkyne Probes
Alkyne probes are versatile chemical tools characterized by the presence of a terminal alkyne group. This functional group allows for a highly specific and efficient reaction with azide-tagged molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The small size of the alkyne tag minimizes perturbation of the molecule's biological activity, making these probes ideal for studying biomolecules in their native environments.[3]
Applications of alkyne probes are widespread and include:
-
Metabolic Labeling: Introducing alkyne-modified metabolic precursors to cells allows for the tracking and identification of newly synthesized biomolecules like proteins, glycans, and lipids.
-
Activity-Based Protein Profiling (ABPP): Alkyne-containing probes that covalently bind to the active sites of specific enzyme families enable the targeted analysis of enzyme function directly in complex biological systems.[4][5]
-
Bioconjugation and Imaging: The alkyne handle facilitates the attachment of reporter tags, such as fluorophores or biotin, for the visualization and enrichment of target molecules.
Suppliers and Purchasing Options for Alkyne Probes
A variety of alkyne probes with different functionalities are commercially available from several reputable suppliers. The following table summarizes a selection of these probes, their suppliers, and purchasing information to aid in experimental design and procurement.
| Product Name | Supplier | Catalog No. (Example) | Functionality | Available Quantities |
| Alkyne-probe 1 | MedChemExpress | HY-151861 | Click Chemistry Reagent | 10 mM x 0.2 mL |
| preQ1-alkyne | Tocris Bioscience | 7806 | CRISPR/RNA-TAG | 1 mg, 5 mg |
| DADPS Biotin Alkyne | BroadPharm | BP-24301 | Biotinylation | 5 mg, 25 mg |
| MaP555-Alkyne | Tenova Pharma | N/A | Fluorescent Dye | 1 mg |
| ROX alkyne, 5-isomer | Lumiprobe | A12B0 | Fluorescent Dye | 1 mg, 5 mg, 10 mg |
| FastClick™ Biotin Alkyne | AAT Bioquest | 72901 | Biotinylation | 1 mg |
| IA-Alkyne | R&D Systems / Tocris | 7015 | Cysteine Reactive Probe | 5 mg, 25 mg |
Experimental Protocols
This section provides detailed methodologies for common applications of alkyne probes.
Metabolic Labeling of Proteins and In-Gel Fluorescence Analysis
This protocol is adapted from methods for labeling proteins with alkyne-containing isoprenoid probes in mammalian cells.
Objective: To metabolically label newly synthesized proteins with an alkyne probe and visualize them using in-gel fluorescence.
Materials:
-
Mammalian cells (e.g., HeLa or COS-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-containing metabolic probe (e.g., an isoprenoid analog)
-
Lovastatin (optional, for enhancing probe incorporation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
Azide-fluorophore conjugate (e.g., TAMRA-azide)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar Cu(I)-stabilizing ligand
-
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in appropriate culture dishes and grow to 40-60% confluency.
-
(Optional) Pre-treat cells with a biosynthesis inhibitor, such as lovastatin (10-20 µM), for 6 hours to enhance probe incorporation by depleting the endogenous pool of natural metabolites.
-
Remove the medium and replace it with fresh medium containing the alkyne probe at the desired concentration (e.g., 1-25 µM).
-
Incubate the cells for a specified period (e.g., 12-24 hours) to allow for metabolic incorporation of the probe.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 µg) with the azide-fluorophore conjugate.
-
Add the click chemistry reaction components in the following order: CuSO₄, TCEP/sodium ascorbate, and TBTA ligand. The final concentrations should be optimized, but typical ranges are 100-200 µM for CuSO₄ and the azide-fluorophore, and 1-2 mM for the reducing agent.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
In-Gel Fluorescence Analysis:
-
Precipitate the protein from the reaction mixture (e.g., with acetone or methanol).
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel with a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Activity-Based Protein Profiling (ABPP) with a Cysteine-Reactive Alkyne Probe
This protocol describes the use of an alkyne-tagged probe to label active cysteine-containing enzymes, followed by enrichment and identification.
Objective: To identify active enzymes in a complex proteome using a clickable ABPP probe.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Cysteine-reactive alkyne probe (e.g., IA-Alkyne)
-
Azide-biotin conjugate
-
Click chemistry reaction components (as described in Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Trypsin (for on-bead digestion)
-
Mass spectrometry reagents and equipment
Procedure:
-
Proteome Labeling:
-
Incubate the biological sample with the cysteine-reactive alkyne probe for a specified time (e.g., 30-60 minutes) at room temperature.
-
The probe will covalently bind to the active sites of target enzymes.
-
-
Click Reaction for Biotinylation:
-
Perform a click chemistry reaction as described in Protocol 1, using an azide-biotin conjugate to attach a biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include washes with high salt, detergents (e.g., SDS), and urea.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer.
-
Reduce and alkylate the captured proteins.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the probe-labeled proteins.
-
Western Blot Detection of Alkyne-Tagged Proteins
This protocol outlines the detection of alkyne-modified proteins after separation by SDS-PAGE and transfer to a membrane.
Objective: To visualize specific alkyne-tagged proteins using a Western blot-based method.
Materials:
-
Protein sample containing alkyne-tagged proteins
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membrane
-
Click chemistry reaction components (as in Protocol 1)
-
Azide-biotin conjugate
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Click Reaction on the Membrane:
-
Block the membrane with a suitable blocking buffer.
-
Perform the click chemistry reaction directly on the membrane by incubating it with a solution containing the azide-biotin conjugate and the click reaction components.
-
Wash the membrane thoroughly with wash buffer (e.g., TBST).
-
-
Detection:
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.
-
Wash the membrane again to remove unbound streptavidin-HRP.
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Detect the signal using an appropriate imaging system.
-
Experimental Workflows and Logical Relationships
Please note: As an AI, I cannot generate visual diagrams. The following descriptions of experimental workflows are provided as a substitute for the requested Graphviz diagrams.
Workflow for Metabolic Labeling and Proteomic Analysis
This workflow outlines the process of identifying newly synthesized proteins within a cell population using a metabolic labeling approach with an alkyne-containing amino acid analog.
Caption: Workflow for identifying newly synthesized proteins.
Description: The process begins with culturing cells and introducing an alkyne-modified amino acid, which is incorporated into newly synthesized proteins. The cells are then lysed, and the extracted proteins are subjected to a click reaction with an azide-biotin tag. The biotinylated proteins are then enriched using streptavidin beads, digested into peptides, and finally identified by mass spectrometry.
Workflow for Activity-Based Protein Profiling (ABPP)
This workflow illustrates the use of a clickable ABPP probe to identify active enzymes in a competitive profiling experiment.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-probe 1: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
The term "Alkyne-probe 1" is not a standardized nomenclature for a single chemical entity. Instead, it is a descriptor used in various research contexts to denote the first or primary alkyne-containing probe developed or utilized within a specific study. This guide provides a comprehensive overview of the safety and handling guidelines pertinent to alkyne probes in general, with specific details and protocols for distinct molecules referred to as "this compound" in the scientific literature.
General Safety and Handling Guidelines for Alkyne Probes
Alkyne probes, particularly terminal alkynes, require careful handling due to their potential reactivity. The primary safety concerns are the formation of explosive metal acetylides and flammability.[1] Adherence to standard laboratory safety protocols is crucial.
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and suitable gloves when handling alkyne probes.[2][3][4][5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile alkyne probes or performing reactions.
-
Ignition Sources: Keep alkyne probes away from open flames, sparks, and other potential ignition sources as many are flammable.
-
Avoid Metal Contamination: Terminal alkynes can form explosive acetylides with heavy metals like copper(I), silver, and mercury. Avoid contact with these metals and their salts, particularly in basic or neutral solutions.
Storage and Stability
Proper storage is essential to maintain the integrity and prevent the degradation of alkyne probes.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |
| Temperature | Store at low temperatures, such as in a refrigerator or freezer. | Minimizes decomposition and polymerization. |
| Light | Protect from light by using amber vials or wrapping containers in aluminum foil. | Prevents light-induced degradation. |
| Moisture | For probes sensitive to hydrolysis (e.g., NHS esters), warm the vial to room temperature before opening to prevent condensation of atmospheric moisture. | Prevents hydrolysis. |
Specific "this compound" Examples and Protocols
This section details the specific characteristics and experimental protocols for different molecules that have been designated as "this compound" in published research.
Safirinium Alkyne Probe 1
This is a fluorescent molecular probe based on the Safirinium fluorophore, designed for "click" chemistry labeling.
Safety and Stability:
-
Stability: This probe is stable in an aqueous solution exposed to daylight for at least 12 hours without the need for special precautions like storage in the dark or cold.
-
Toxicity: Derivatives of the diethyl Safirinium core of this probe have been shown to be safe in CHO-K1 and NIH-3T3 cells.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of Safirinium alkyne probe 1 with an azide-containing molecule.
Materials:
-
Safirinium-based alkyne probe 1
-
Organic azide
-
Dichloromethane
-
0.05M aqueous CuSO₄
-
AMTC ligand ((2-{4-[(dimethylamino)methyl]- 1,2,3-triazolyl}cyclohexan-1-ol))
-
10 mg/mL aqueous sodium ascorbate
Procedure:
-
Dissolve the Safirinium-based alkyne probe (1.0 eq.) in dichloromethane.
-
Add the organic azide (1.05 eq.).
-
Add 0.05M aqueous CuSO₄ (10 mol%) and the AMTC ligand (10 mol%).
-
Heat the mixture to 30 °C.
-
Initiate the reaction by adding 10 mg/mL aqueous sodium ascorbate (10 mol%).
-
Continue the reaction with vigorous stirring at 30 °C overnight.
Experimental Workflow for CuAAC with Safirinium Alkyne Probe 1
Caption: Workflow for the CuAAC reaction using Safirinium alkyne probe 1.
Amine-Reactive STP Alkyne Probe (1)
This probe is designed for the chemical proteomic analysis of lysine reactivity. It features a sulfotetrafluorophenyl (STP) ester that reacts with amine groups.
Experimental Protocol: Labeling of Cellular Lysates
This protocol outlines the procedure for labeling proteins in cellular lysates with the amine-reactive STP alkyne probe.
Materials:
-
Cellular lysates
-
Amine-reactive STP alkyne probe (1)
-
TEV protease-cleavable biotin tags (isotopically differentiated)
-
Copper(I) catalyst for CuAAC
-
Streptavidin-conjugated beads
-
Trypsin
-
TEV protease
Procedure:
-
Label cellular lysates with varying concentrations of the amine-reactive STP alkyne probe (1).
-
Conjugate the labeled samples to isotopically-differentiated TEV protease-cleavable biotin tags via CuAAC.
-
Mix the "heavy" and "light" labeled samples.
-
Enrich the probe-labeled proteins using streptavidin-conjugated beads.
-
Digest the enriched proteins with trypsin.
-
Release the probe-labeled peptides by cleaving with TEV protease.
-
Analyze the resulting peptides by LC-MS.
Logical Workflow for Lysine Reactivity Profiling
Caption: Workflow for proteome-wide quantification of lysine reactivity.
Copper Alkyne Probe-1 (CAP-1)
CAP-1 is a first-generation activity-based sensing probe for the direct detection of Cu(I) in biological systems. It is designed to have a rapid response to changes in intracellular Cu(I) pools with high selectivity.
Further detailed protocols for the synthesis and application of CAP-1 would require consulting the specific primary literature in which it is described, as the initial search results provide a high-level overview of its function.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and is the primary application for many alkyne probes. The following is a generalized protocol adaptable for various applications.
Key Components and Their Roles:
| Component | Function |
| Alkyne-modified molecule | The probe containing the terminal alkyne. |
| Azide-modified molecule | The molecule to be conjugated to the probe. |
| Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., THPTA, TBTA) | Stabilizes the Cu(I) ion, accelerates the reaction, and protects biomolecules from oxidative damage. |
| Buffer | Maintains pH and provides a suitable reaction environment. Amine-free buffers like PBS or borate buffer are recommended. |
Generalized CuAAC Protocol for Protein Labeling:
-
Prepare Stock Solutions:
-
100 mM CuSO₄ in water.
-
200 mM THPTA ligand in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
10 mM Azide-labeled molecule in DMSO or an appropriate buffer.
-
Alkyne-labeled protein in an amine-free buffer.
-
-
Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:5 molar ratio and let it stand for 1-2 minutes.
-
Reaction Mixture:
-
To the alkyne-labeled protein solution, add the azide-labeled molecule to a final concentration of 2-10 fold molar excess over the protein.
-
Add the catalyst premix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-12 hours, protected from light.
-
Purification: Purify the resulting conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted reagents.
Signaling Pathway of CuAAC Reaction
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Alkyne-probe 1 stability and storage conditions
It appears that "Alkyne-probe 1" is a placeholder term for a specific type of chemical tool used in research, rather than a unique, identifiable compound. Alkyne probes are a broad class of molecules that contain an alkyne functional group. This group allows them to be detected via a specific chemical reaction known as "click chemistry."
To provide a detailed and accurate technical guide on stability and storage, it is crucial to identify the specific alkyne probe of interest. The stability of an alkyne probe is highly dependent on its overall chemical structure, not just the alkyne group itself. Factors such as the nature of the linker, the type of reporter tag, and the presence of other functional groups can all influence how the probe should be handled and stored.
For example, the stability of a fatty acid-based alkyne probe will differ significantly from that of a nucleotide-based probe like 5-ethynyl-2'-deoxyuridine (EdU). Similarly, storage conditions can vary widely, with some probes being stable at room temperature for short periods, while others may require long-term storage at -80°C in a desiccated, oxygen-free environment to prevent degradation.
To proceed with creating the requested in-depth technical guide, please specify the exact chemical name or structure of "this compound." Once a specific molecule is identified, a comprehensive guide can be developed, including:
-
Chemical Structure and Properties: A detailed description of the molecule's physical and chemical characteristics.
-
Stability Profile: Data on its stability under various conditions (e.g., pH, temperature, light exposure, and in the presence of biological matrices). This would include quantitative data on degradation rates and byproducts.
-
Recommended Storage Conditions: Specific guidelines for short-term and long-term storage to ensure the integrity of the probe.
-
Experimental Protocols: Detailed methodologies for assessing the stability of the probe and for its application in relevant assays.
-
Signaling Pathways and Applications: Information on the biological pathways the probe is designed to investigate.
-
Visualizations: Graphviz diagrams illustrating experimental workflows, chemical structures, and relevant biological pathways.
Without this specific information, any guide on "this compound" would be too generic to be of practical use to researchers and drug development professionals.
An In-Depth Technical Guide to Bioorthogonal Chemistry Using Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a set of chemical reactions that can proceed within a living system without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, the term "bioorthogonal" describes reactions between abiotic functional groups that are mutually reactive but remain inert to the vast array of functional groups present in biological molecules.[1] This powerful concept allows for the specific labeling and manipulation of biomolecules in their natural environment, providing unprecedented insights into complex biological systems.
The core principle of a bioorthogonal labeling experiment involves a two-step process. First, a biomolecule of interest is tagged with a "chemical reporter," a small, bio-inert functional group. This is often achieved through metabolic labeling, where cells are fed unnatural substrates that are incorporated into biomolecules by the cell's own machinery. The second step involves the introduction of a probe molecule containing a complementary functional group that selectively reacts with the chemical reporter, leading to the formation of a stable covalent bond.
Among the various bioorthogonal reporters, the alkyne has emerged as a particularly versatile and widely used functional group. Its small size and, in its terminal form, absence in most biological systems make it an ideal chemical handle for bioorthogonal reactions. This guide provides a comprehensive overview of the use of alkykyne probes in bioorthogonal chemistry, with a focus on key reactions, experimental protocols, and applications in research and drug development.
Key Bioorthogonal Reactions Involving Alkyne Probes
Several powerful bioorthogonal reactions have been developed that utilize the unique reactivity of alkynes. The most prominent among these are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. In the context of alkyne probes, this reaction is typically employed in a sequential manner, where a biomolecule is first labeled with an azide, and then a phosphine reagent containing an alkyne is used for the ligation. This allows for subsequent "click" chemistry reactions. The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped to form the amide bond. While generally slower than azide-alkyne cycloadditions, the Staudinger ligation offers the advantage of being "traceless" in some variations, meaning no residual atoms from the phosphine reagent are left in the final product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry," is a highly efficient and widely used bioorthogonal reaction. It involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole. The reaction is extremely fast and high-yielding, and it can be performed in aqueous environments. However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications, although the development of copper-chelating ligands has helped to mitigate this issue.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a cyclooctyne, a strained alkyne, which reacts rapidly with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for the reaction. A variety of cyclooctynes with different reaction kinetics and stabilities have been synthesized, offering a range of options for different applications. SPAAC is highly bioorthogonal and has become the method of choice for many in vivo and live-cell imaging experiments.
Data Presentation: Quantitative Comparison of Reaction Kinetics
The choice of a bioorthogonal reaction often depends on the required reaction speed. The following tables summarize the second-order rate constants for various alkyne probes in CuAAC and SPAAC reactions, providing a quantitative basis for comparison.
Table 1: Second-Order Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Probe | Azide Partner | Ligand | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Terminal Alkyne | Benzyl Azide | THPTA | 1 - 100 | [2] |
| Phenylacetylene | p-Azidoacetophenone | THPTA | ~10 | [3] |
| But-2-yn-1-ylglycine | Generic Azide | THPTA | 0.1 - 10 | [2] |
Note: Rate constants for CuAAC are highly dependent on the ligand used to stabilize the copper(I) catalyst.
Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne Probe | Azide Partner | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.06 - 0.1 | [2] |
| DIBO (Dibenzocyclooctyne) | Benzyl Azide | 0.3 - 0.7 | |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | 0.6 - 1.0 |
Note: The reactivity of cyclooctynes in SPAAC is influenced by their ring strain, with more strained structures exhibiting faster kinetics.
Experimental Protocols
This section provides detailed methodologies for key experiments involving alkyne probes in bioorthogonal chemistry.
Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne-Modified Amino Acid
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (alkyne-modified amino acid analogs)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Methodology:
-
Culture cells to ~70-80% confluency in a culture dish.
-
Prepare methionine-free culture medium supplemented with the alkyne-modified amino acid (e.g., 50 µM HPG).
-
Remove the complete culture medium from the cells and wash once with PBS.
-
Add the methionine-free, alkyne-amino acid-containing medium to the cells.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for protein synthesis and incorporation of the alkyne analog.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the alkyne-labeled proteome.
-
Determine the protein concentration of the lysate using a protein quantification assay. The lysate is now ready for downstream bioorthogonal ligation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol details the "clicking" of an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) onto alkyne-labeled proteins in a cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
SDS-PAGE loading buffer
Methodology:
-
In a microcentrifuge tube, dilute a portion of the alkyne-labeled cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add the azide-functionalized reporter probe to a final concentration of 100 µM.
-
Prepare the Cu(I) catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the lysate to a final CuSO₄ concentration of 1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
The sample is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or western blotting.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized probe.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for glycan labeling)
-
Cyclooctyne-functionalized probe (e.g., DBCO-Fluor 545)
-
Cell culture medium
-
PBS
Methodology:
-
Culture and metabolically label cells with the desired azide-containing precursor for an appropriate duration.
-
Wash the cells three times with warm PBS to remove unincorporated precursor.
-
Prepare a working solution of the cyclooctyne-probe in pre-warmed cell culture medium (e.g., 10-50 µM).
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C for 30-60 minutes.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The cells can now be fixed for imaging or directly analyzed by flow cytometry or fluorescence microscopy.
Protocol 4: Traceless Staudinger Ligation for Peptide Coupling
This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to another peptide with an N-terminal α-azido group.
Materials:
-
Peptide-phosphinothioester
-
Peptide-α-azide
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC for purification and analysis
Methodology:
-
Dissolve the peptide-phosphinothioester and the peptide-α-azide in the aqueous buffer at equimolar concentrations (e.g., 1-5 mM).
-
Allow the reaction to proceed at room temperature for 2-24 hours.
-
Monitor the progress of the reaction by analytical HPLC.
-
Upon completion, purify the ligated peptide product by preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
Signaling Pathways and Experimental Workflows
Alkyne probes and bioorthogonal chemistry have become indispensable tools for dissecting complex signaling pathways and understanding cellular processes. Below are examples of their application and the corresponding workflows.
Elucidation of the EGFR Signaling Pathway through Chemoproteomics
The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase involved in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Chemoproteomics using alkyne-functionalized inhibitors has been instrumental in identifying the cellular targets and off-targets of EGFR-directed drugs.
Experimental Workflow for Chemoproteomic Profiling of EGFR Inhibitors:
Caption: Workflow for identifying protein targets of EGFR inhibitors.
Signaling Pathway of EGFR and Downstream Effectors:
This diagram illustrates a simplified EGFR signaling cascade and indicates where alkyne-modified inhibitors can be used to probe the pathway.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Precision Targeting of Endogenous Epidermal Growth Factor Receptor (EGFR) by Structurally Aligned Dual-Modifier Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-probe 1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alkyne-probe 1, a versatile tool for chemical biology and drug discovery. This document details its chemical properties, experimental applications, and protocols for its use, with a focus on its role in activity-based protein profiling (ABPP) and click chemistry.
Core Properties of this compound
This compound is a chemical probe featuring a terminal alkyne group. This functional group allows it to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This highly specific and efficient bioorthogonal reaction enables the covalent linkage of the probe to molecules containing an azide group, such as reporter tags (fluorophores, biotin) or other biomolecules.
| Property | Value |
| Molecular Formula | C₁₄H₂₃N₅O₂ |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 2752193-03-4 |
Key Applications in Research and Drug Development
The primary utility of this compound lies in its application as a tool for Activity-Based Protein Profiling (ABPP) . ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes within complex biological systems. In a typical ABPP workflow, this compound can be designed to covalently bind to the active site of a specific class of enzymes. Following this labeling event in a cellular lysate or even in living cells, the alkyne handle serves as a point of attachment for a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a CuAAC reaction. This allows for the selective isolation, identification, and quantification of active enzymes.
Experimental Protocols
The following protocols are generalized procedures for the use of alkyne probes like this compound in common experimental workflows. Optimization may be required for specific applications and biological systems.
Protocol 1: General Labeling of Proteins in a Cell Lysate via Click Chemistry
This protocol describes the labeling of alkyne-tagged proteins in a cell lysate with an azide-functionalized reporter molecule.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
This compound
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or a fluorescent azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the Cell Lysate: Treat cells with this compound under desired experimental conditions. Harvest the cells and prepare a cell lysate using an appropriate lysis buffer. Determine the protein concentration of the lysate.
-
Prepare the Click Chemistry Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS buffer
-
10 µL of the azide-functionalized reporter tag solution (e.g., 2.5 mM in water or DMSO)
-
-
Prepare the Catalyst Solution: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. For example, add 10 µL of 100 mM THPTA solution to 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the Click Reaction:
-
Add the pre-mixed CuSO₄/THPTA solution to the protein lysate mixture and vortex briefly.
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. Vortex immediately.
-
-
Incubation: Protect the reaction from light (especially if using a fluorescent azide) and incubate at room temperature for 30-60 minutes.
-
Downstream Processing: The click-labeled proteins in the lysate are now ready for downstream analysis, such as enrichment of biotin-tagged proteins using streptavidin beads followed by mass spectrometry, or visualization of fluorescently tagged proteins by SDS-PAGE and in-gel fluorescence scanning.
Visualizing Experimental Workflows
The following diagrams illustrate key conceptual workflows involving alkyne probes.
Caption: Activity-Based Protein Profiling (ABPP) workflow using an alkyne probe.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Methodological & Application
Protocol for Cellular Labeling Using Alkyne Probes
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the use of alkyne-functionalized probes in the metabolic labeling of cellular biomolecules. The subsequent detection of these tagged molecules is achieved through a highly specific and efficient bioorthogonal reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This technique allows for the sensitive and robust labeling of a wide variety of biomolecules, including proteins, nucleic acids, glycans, and lipids, for subsequent visualization, isolation, and analysis.[1][2][3][4]
Introduction
Metabolic labeling with alkyne probes is a powerful strategy to study the dynamics of biomolecule synthesis and localization within a cellular environment.[5] The process involves introducing a small, biologically inert alkyne group into cellular macromolecules by providing cells with a metabolic precursor containing the alkyne tag. This alkyne handle does not perturb cellular processes and can be specifically detected by reacting it with an azide-containing reporter molecule in a click chemistry reaction. This bioorthogonal reaction is highly specific and occurs under mild, aqueous conditions, making it suitable for use in complex biological systems, including fixed and permeabilized cells.
The versatility of this approach lies in the modularity of the reporter azide, which can be a fluorophore for imaging, a biotin tag for affinity purification and proteomic analysis, or other functional groups for various downstream applications.
Key Applications
-
Visualization of Biomolecule Localization and Dynamics: Fluorescently tagged azides allow for the imaging of newly synthesized biomolecules within cells, providing insights into their subcellular distribution and trafficking.
-
Proteomic Analysis of Newly Synthesized Proteins: Biotin-azide tags enable the enrichment of alkyne-labeled proteins for subsequent identification and quantification by mass spectrometry.
-
Analysis of Post-Translational Modifications: Alkyne probes can be designed to target specific post-translational modifications, such as prenylation, allowing for the study of these regulatory processes.
-
Monitoring DNA and RNA Synthesis: Alkyne-modified nucleosides can be incorporated into newly synthesized nucleic acids to study cell proliferation and gene expression.
Experimental Design Considerations
-
Choice of Alkyne Probe: The selection of the alkyne probe is dependent on the specific biomolecule of interest. The table below provides examples of commonly used alkyne probes.
-
Probe Concentration and Incubation Time: Optimal probe concentration and incubation time should be determined empirically for each cell type and experimental setup to ensure sufficient labeling without inducing cytotoxicity.
-
Controls: Appropriate controls are crucial for data interpretation. These include:
-
Negative Control: Cells not treated with the alkyne probe but subjected to the click reaction to assess background fluorescence.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the alkyne probe.
-
Positive Control: A cell line or condition known to incorporate the probe efficiently.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for various alkyne probes. Note that these are starting points and should be optimized for your specific experimental system.
| Alkyne Probe Type | Target Biomolecule | Typical Concentration | Typical Incubation Time | Cell Type Examples |
| Alkyne-modified Amino Acids | Newly Synthesized Proteins | 10-50 µM | 1-24 hours | HeLa, HEK293T |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Newly Synthesized DNA | 1-10 µM | 30 minutes - 4 hours | Proliferating cells (e.g., cancer cell lines, primary cells) |
| Alkynyl Sugars (e.g., FucAl, ManNAz) | Glycans | 25-100 µM | 24-72 hours | Jurkat, CHO |
| Alkyne-modified Fatty Acids | Lipids | 5-20 µM | 4-24 hours | Jurkat, Neutrophils |
| C15AlkOPP | Prenylated Proteins | 10-50 µM | 16-24 hours | HeLa, COS-7, Primary Astrocytes |
Experimental Workflow Diagram
Caption: Experimental workflow for cell labeling with this compound.
Protocol: Cellular Labeling with a Generic Alkyne Probe
This protocol provides a general procedure for labeling cells with an alkyne probe and subsequent detection using a fluorescent azide via click chemistry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent azide reporter molecule (e.g., Alexa Fluor 488 Azide)
-
Click Reaction Cocktail Components:
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)
-
Reducing agent: Sodium ascorbate (e.g., 500 mM in H₂O, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 100 mM in DMSO/H₂O)
-
-
Nuclear stain (optional, e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Probe Incubation:
-
Seed cells on a suitable substrate (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
-
Prepare the alkyne probe working solution by diluting the stock in pre-warmed complete cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the alkyne probe.
-
Incubate the cells for the desired period under normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium containing the alkyne probe and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with the permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order, vortexing gently after each addition:
-
PBS: ~950 µL
-
Fluorescent Azide (e.g., 10 mM stock): 1-5 µL (for 10-50 µM final concentration)
-
CuSO₄ (20 mM stock): 10 µL (for 200 µM final concentration)
-
THPTA/TBTA (100 mM stock): 20 µL (for 2 mM final concentration)
-
Sodium Ascorbate (500 mM stock, freshly prepared): 10 µL (for 5 mM final concentration)
-
-
Aspirate the PBS from the cells and add enough click reaction cocktail to cover the cell monolayer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) If nuclear counterstaining is desired, incubate the cells with a DAPI solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Click Chemistry Reaction Mechanism
Caption: The Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient probe incorporation | Optimize probe concentration and incubation time. Ensure cell viability. |
| Inefficient click reaction | Use freshly prepared sodium ascorbate. Optimize concentrations of click reaction components. Ensure proper permeabilization. | |
| Photobleaching | Minimize light exposure during incubation and imaging. Use an anti-fade mounting medium. | |
| High background fluorescence | Non-specific binding of the azide probe | Increase the number of wash steps after the click reaction. Decrease the concentration of the azide probe. |
| Autofluorescence of cells | Use a spectrally distinct fluorophore. Include an unstained control to assess background. | |
| Cell death or altered morphology | Cytotoxicity of the alkyne probe | Perform a dose-response curve to determine the optimal non-toxic concentration. Reduce incubation time. |
| Cytotoxicity of the click reaction components | Ensure the use of a copper-chelating ligand (THPTA/TBTA). Minimize the incubation time for the click reaction. |
References
- 1. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pnas.org [pnas.org]
- 4. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkyne-Probe Conjugation: A Detailed Guide to Bioorthogonal Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-probe conjugation has emerged as a powerful and versatile tool in chemical biology and drug development for the selective labeling and detection of biomolecules. This technique primarily relies on the bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The reaction's high efficiency, specificity, and biocompatibility allow for the precise attachment of reporter molecules, such as fluorophores or biotin, to alkyne-modified biomolecules within complex biological systems. These methods enable the visualization, isolation, and quantification of a wide range of biological molecules, including newly synthesized proteins, lipids, glycans, and nucleic acids, providing invaluable insights into various cellular processes.[1][2][3][4]
This guide provides a comprehensive overview and step-by-step protocols for the successful application of alkyne-probe conjugation.
Core Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The fundamental principle of alkyne-probe conjugation via CuAAC is the rapid and specific reaction between a terminal alkyne and an azide to form a stable triazole linkage. This reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).[5] In biological applications, the Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To enhance reaction efficiency and protect biomolecules from damaging reactive oxygen species that can be generated during the reaction, a stabilizing ligand for Cu(I) is often included. Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Data Presentation: Quantitative Parameters for Successful Conjugation
The efficiency of alkyne-probe conjugation is influenced by several factors, including the concentration of reactants and catalysts, temperature, and incubation time. The following tables summarize key quantitative data to guide experimental design.
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Typical Final Concentration | Notes |
| Alkyne-modified Biomolecule | 2 µM - 1 mM | Concentration can be optimized based on the specific biomolecule and experimental goal. |
| Azide-containing Reporter | 1.5 - 10-fold excess over alkyne | A higher excess may be needed for dilute solutions to ensure reaction completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 2 mM | The concentration can be reduced when using copper-chelating azide reporters. |
| Sodium Ascorbate | 5-50 fold excess over CuSO₄ | Should be prepared fresh to ensure reducing activity. |
| Cu(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 1-5 fold excess over CuSO₄ | THPTA is water-soluble and often preferred for biological applications. |
Table 2: Recommended Incubation Conditions
| Parameter | Condition | Notes |
| Temperature | Room Temperature (20-25°C) | Higher temperatures (e.g., 37°C) can sometimes increase reaction rates but may affect biomolecule stability. |
| Incubation Time | 30 minutes - 16 hours | Reaction time depends on the concentration of reactants and the specific biomolecules being conjugated. |
| Atmosphere | Inert gas (optional but recommended) | Degassing the reaction mixture with argon or nitrogen can prevent the oxidation of the Cu(I) catalyst, improving reaction efficiency. |
Experimental Protocols
This section provides detailed methodologies for the metabolic labeling of various biomolecules with alkyne probes, followed by CuAAC conjugation.
Protocol 1: Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)
This protocol describes the metabolic incorporation of the methionine analog HPG into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.
-
HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) to allow for the incorporation of HPG into newly synthesized proteins.
-
Cell Harvest:
-
For imaging: Wash cells twice with PBS and proceed to fixation and permeabilization.
-
For biochemical analysis: Wash cells twice with ice-cold PBS and lyse the cells with an appropriate lysis buffer containing protease inhibitors.
-
Protocol 2: Metabolic Labeling of Lipids with Alkyne-Modified Fatty Acids
This protocol outlines the incorporation of an alkyne-containing fatty acid analog into cellular lipids.
Materials:
-
Alkyne-modified fatty acid (e.g., 17-octadecynoic acid)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell fixation and permeabilization reagents (for imaging)
-
Lipid extraction solvents (for biochemical analysis)
Procedure:
-
Labeling Medium Preparation: Prepare a stock solution of the alkyne-modified fatty acid in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 10-50 µM).
-
Cell Labeling: Replace the existing cell culture medium with the labeling medium and incubate for a desired period (e.g., 4-24 hours).
-
Cell Processing:
-
For imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100.
-
For lipid analysis: Wash cells with PBS, harvest, and extract lipids using a suitable method (e.g., Folch extraction).
-
Protocol 3: Metabolic Labeling of Glycans with Alkyne-Modified Sugars
This protocol describes the incorporation of an alkyne-functionalized sugar analog into cellular glycans.
Materials:
-
Peracetylated alkyne-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine - Ac4GalNAz is a common azide partner for alkyne probes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell harvesting reagents
Procedure:
-
Labeling: Add the peracetylated alkyne-modified sugar directly to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation into glycans.
-
Harvesting: After incubation, wash the cells with PBS and harvest for downstream analysis.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the "click" reaction to conjugate an azide-functionalized reporter molecule to the alkyne-labeled biomolecules. This can be performed on fixed and permeabilized cells for imaging or on cell lysates for biochemical analysis.
Materials:
-
Alkyne-labeled cells or cell lysate
-
Azide-functionalized reporter molecule (e.g., fluorescent azide, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
PBS or other suitable buffer
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, the final concentrations are:
-
10-100 µM Azide-reporter
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate
-
1 mM THPTA/TBTA
-
-
Reaction Incubation:
-
For Imaging: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
For Lysates: Add the click reaction cocktail to the cell lysate and incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
For Imaging: Wash the cells three times with PBS to remove excess reagents.
-
For Lysates: Proceed to protein precipitation (e.g., with acetone or TCA) to remove excess reagents and purify the labeled proteins.
-
-
Analysis: The labeled biomolecules are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or western blotting.
Mandatory Visualization
Signaling Pathway: mTOR Regulation of Protein Synthesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation, in large part through its control of protein synthesis. Alkyne-probe conjugation, using amino acid analogs like HPG or puromycin analogs like O-propargyl-puromycin (OPP), can be employed to monitor changes in nascent protein synthesis in response to mTOR signaling modulation. For instance, treatment of cells with an mTOR inhibitor would be expected to decrease the incorporation of the alkyne probe, which can then be quantified.
Caption: mTOR signaling pathway regulating protein synthesis.
Experimental Workflow: Alkyne-Probe Conjugation for Protein Analysis
The following diagram illustrates the general workflow for metabolic labeling of nascent proteins with an alkyne-containing amino acid followed by CuAAC-mediated conjugation to a reporter molecule for downstream analysis.
Caption: Experimental workflow for alkyne-probe conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-Probes in Proteomics: A Detailed Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alkyne-probes in modern proteomics research. Alkyne-probes, small molecules containing a terminal alkyne functional group, have become indispensable tools for the sensitive and specific analysis of protein dynamics, function, and interactions within complex biological systems. In conjunction with bioorthogonal click chemistry, these probes enable the selective enrichment and identification of proteins that are actively synthesized, post-translationally modified, or targeted by small molecules.
This document details the principles, experimental protocols, and representative data for key applications of alkyne-probes in proteomics. The information is intended to guide researchers in designing and executing experiments to address a wide range of biological questions.
Application 1: Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes.[1] Alkyne-functionalized ABPP probes offer the advantage of a small bioorthogonal handle, which minimizes steric hindrance and allows for subsequent attachment of reporter tags via click chemistry.[2] This "two-step" labeling approach is particularly useful for in vivo studies where bulky reporter groups might impede cell permeability.
Experimental Protocol: In Situ ABPP with Alkyne Probes
This protocol describes the labeling of enzymes in living cells using a cell-permeable alkyne-functionalized ABPP probe, followed by click chemistry-mediated attachment of a biotin tag for enrichment and subsequent mass spectrometry analysis.[3]
Materials:
-
Cell culture medium and reagents
-
Alkyne-functionalized ABPP probe (e.g., fluorophosphonate-alkyne for serine hydrolases)
-
DMSO (cell culture grade)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Azide-PEG3-Biotin
-
Click chemistry reaction buffer components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 2% SDS and 10 mM DTT)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Culture and Probe Treatment:
-
Plate and culture cells to the desired confluency.
-
Treat cells with the alkyne-functionalized ABPP probe at a predetermined concentration and for a specific duration. A typical starting point is 10-50 µM for 1-4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Azide-PEG3-Biotin (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle vortexing.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a buffer suitable for enzymatic digestion.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Quantitative Data
| Parameter | Result | Reference |
| Identified Serine Hydrolases (in situ ABPP) | > 50 | |
| Quantitative Target Identification | Identification of specific kinase targets of a covalent inhibitor |
Experimental Workflow for In Situ ABPP
Caption: Workflow for in situ activity-based protein profiling using an alkyne probe.
Application 2: Metabolic Labeling of Newly Synthesized Proteins (BONCAT)
Bioorthogonal non-canonical amino acid tagging (BONCAT) allows for the specific labeling and analysis of newly synthesized proteins. Cells are cultured in the presence of a non-canonical amino acid containing an alkyne group, such as homopropargylglycine (HPG), which is incorporated into proteins during translation. Subsequent click chemistry with an azide-functionalized reporter tag enables the visualization or enrichment of the nascent proteome.
Experimental Protocol: BONCAT
This protocol details the metabolic labeling of newly synthesized proteins with HPG and their subsequent detection.
Materials:
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Complete cell culture medium
-
PBS
-
Lysis buffer
-
Reagents for click chemistry (as in ABPP protocol)
-
Azide-fluorophore (for in-gel fluorescence) or Azide-biotin (for enrichment)
-
SDS-PAGE reagents
-
Fluorescence gel scanner or streptavidin beads
Procedure:
-
Methionine Depletion and HPG Labeling:
-
Wash cells with PBS and incubate in methionine-free medium for 30-60 minutes.
-
Replace the medium with methionine-free medium containing HPG (e.g., 50 µM).
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
Wash cells with complete medium to stop the labeling.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells as described in the ABPP protocol.
-
Quantify the protein concentration.
-
-
Click Chemistry Reaction:
-
Perform the click chemistry reaction as described in the ABPP protocol, using either an azide-fluorophore for in-gel analysis or azide-biotin for enrichment.
-
-
Analysis:
-
For in-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize using a fluorescence gel scanner.
-
For enrichment and proteomics: Proceed with streptavidin enrichment and mass spectrometry as described in the ABPP protocol.
-
Quantitative Data
| Parameter | Result | Reference |
| Identified Newly Synthesized Proteins (HEK cells) | 1,000 - 1,500 | |
| Labeling Time Dependence | Efficient labeling observed within 2 hours in proliferating cells |
BONCAT Experimental Workflow
References
Application Notes and Protocols for Alkyne-Probe 1 in Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters has become a powerful strategy for the investigation of dynamic cellular processes. Alkyne-probe 1 is a versatile chemical tool for these experiments, enabling the specific labeling and subsequent visualization or enrichment of newly synthesized biomolecules. This probe contains a terminal alkyne group, a small and biologically inert functional group. Once introduced to cells, this compound is incorporated into various biomolecules through the cell's natural metabolic pathways. The incorporated alkyne handle can then be selectively and efficiently tagged with a reporter molecule, such as a fluorophore or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1][2][3] This approach allows for the sensitive and specific detection of metabolic activity in a variety of contexts, from basic research to drug discovery.
Principle of the Technology
The experimental workflow for metabolic labeling with this compound involves two main stages: the labeling of the biomolecules of interest within the cellular environment and the subsequent detection via click chemistry.
-
Metabolic Incorporation: Cells are incubated with this compound, which is designed as an analog of a natural metabolic precursor. The cellular machinery recognizes and utilizes this probe, incorporating the alkyne functionality into newly synthesized macromolecules such as proteins, glycans, lipids, or nucleic acids.[4][5] The efficiency of incorporation can often be enhanced by depleting the endogenous pool of the natural precursor, for instance, by using metabolic inhibitors.
-
Bioorthogonal Ligation (Click Chemistry): After the labeling period, cells are lysed, and the alkyne-labeled biomolecules are reacted with an azide-containing reporter molecule in the presence of a copper(I) catalyst. This highly specific and efficient click reaction forms a stable triazole linkage, covalently attaching the reporter to the target biomolecule. The choice of reporter dictates the downstream application, enabling fluorescence imaging, flow cytometry analysis, or affinity purification for proteomic studies.
Applications
The versatility of this compound allows for a wide range of applications in cellular and molecular biology:
-
Monitoring Protein Synthesis and Post-Translational Modifications: By using alkyne-bearing amino acid or isoprenoid analogues, researchers can track the synthesis of new proteins and study modifications like prenylation.
-
Visualizing Glycan Dynamics: Alkyne-modified monosaccharides can be used to label and image the synthesis and trafficking of cellular glycans.
-
Tracking Lipid Metabolism: Fatty acid analogues containing an alkyne group enable the study of lipid synthesis, transport, and storage.
-
Probing DNA Replication: Alkyne-derivatized nucleosides can be incorporated into newly synthesized DNA, allowing for the analysis of cell proliferation.
-
Target Identification and Validation: In drug development, alkyne-functionalized small molecules can be used as probes to identify their protein targets within a complex cellular environment.
Quantitative Data Summary
The optimal conditions for metabolic labeling with this compound can vary depending on the specific probe, cell type, and experimental goals. The following tables provide a summary of typical quantitative parameters to serve as a starting point for experimental design.
Table 1: Recommended Concentration and Incubation Times for Metabolic Labeling
| Cell Type | Alkyne Probe Concentration (µM) | Incubation Time (hours) | Reference |
| HeLa Cells | 10 - 50 | 24 | |
| COS-7 Cells | 10 - 100 | 24 - 72 | |
| Motor Neurons (ES-MNs) | 25 | 72 (with 24h pre-incubation with lovastatin) | |
| Astrocytes (ES-As) | 25 | 72 (with 24h pre-incubation with lovastatin) | |
| Embryonic Stem Cells (ESCs) | 25 | 72 (with 24h pre-incubation with lovastatin) | |
| MEF Cells | 1 | 24 |
Table 2: Typical Reagent Concentrations for Click Chemistry Reaction
| Reagent | Stock Solution Concentration | Final Concentration | Reference |
| Azide-Reporter (e.g., Azide-Fluorophore) | 10 mM in DMSO | 100 µM | |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM | |
| Copper Ligand (e.g., THPTA, TBTA) | 200 mM in H₂O/DMSO | 2 mM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O (freshly prepared) | 5 mM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins in Mammalian Cells
This protocol describes the metabolic labeling of proteins in cultured mammalian cells using an alkyne-containing isoprenoid analogue to study protein prenylation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, COS-7)
-
Complete cell culture medium
-
This compound (isoprenoid analogue, e.g., C15AlkOPP)
-
Lovastatin (optional, for enhancing incorporation)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
(Optional) Pre-treatment with Inhibitor: To enhance probe incorporation, pre-incubate the cells with a metabolic inhibitor. For example, to study prenylation, treat cells with 2 µM lovastatin for 24 hours to deplete the endogenous pool of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing this compound at the desired final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time should be determined empirically.
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated probe.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Analysis
This protocol details the procedure for conjugating an azide-fluorophore to alkyne-labeled proteins in cell lysate for visualization by SDS-PAGE.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 1)
-
Azide-fluorophore (e.g., TAMRA-azide, Alexa Fluor 488 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Reaction Master Mix: Freshly prepare a master mix of the click chemistry reagents. For a single 50 µL reaction, combine the following in order:
-
PBS (to final volume of 50 µL)
-
Azide-fluorophore (to a final concentration of 100 µM)
-
Copper(II) Sulfate (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 2 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to the master mix to a final concentration of 5 mM. The solution should be used immediately.
-
Protein Labeling: In a microcentrifuge tube, add 20-50 µg of alkyne-labeled protein lysate. Adjust the volume with lysis buffer or PBS. Add the freshly prepared click reaction master mix.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes, discard the supernatant, and air-dry the pellet.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet (or take the reaction mixture directly) in SDS-PAGE loading buffer.
-
In-Gel Fluorescence Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Visualizations
Caption: General workflow for metabolic labeling with this compound.
Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
Alkyne-probe 1 concentration for optimal labeling
An essential aspect of utilizing alkyne-probes for biomolecule labeling is the determination of the optimal probe concentration. This ensures efficient labeling of the target molecule while minimizing potential artifacts and cellular toxicity. The ideal concentration can vary significantly based on the specific probe, cell type, and experimental goals. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish the optimal alkyne-probe concentration for their studies.
Introduction to Alkyne-Probe Labeling
Alkyne probes are powerful tools in chemical biology for studying a wide range of biomolecules, including proteins, lipids, and nucleic acids.[1][2] These probes contain a terminal alkyne group, a small and biologically inert functional group.[2][3] This alkyne serves as a "handle" for subsequent detection. After the probe is metabolically incorporated into biomolecules within a living system, the alkyne group can be covalently linked to a reporter molecule (such as a fluorophore or biotin) that contains an azide group.[1] This highly specific and efficient reaction is known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Optimizing the probe concentration is a critical first step to ensure robust and reproducible results. Insufficient probe concentration can lead to a low signal, while excessive concentration may induce cytotoxicity or lead to background signal from unincorporated probes.
Key Factors Influencing Optimal Concentration
Several factors must be considered when determining the optimal concentration for an alkyne-probe:
-
Probe Identity and Target Biomolecule: The chemical nature of the probe and its target's natural abundance and turnover rate will dictate the required concentration. For instance, labeling highly abundant proteins may require a lower concentration than labeling a rare lipid species.
-
Cell Type and Density: Different cell lines exhibit varied metabolic rates and sensitivities to chemical probes. A concentration that is optimal for one cell line may be toxic to another. Cell density can also affect probe availability.
-
Incubation Time: The duration of probe exposure is inversely related to the required concentration. Longer incubation times may allow for the use of lower, less-toxic concentrations.
-
Downstream Application: The sensitivity of the final detection method influences the required labeling efficiency. Highly sensitive techniques like mass spectrometry may require less probe than fluorescence microscopy.
-
Toxicity of the Probe: It is crucial to operate at concentrations that do not adversely affect cell health. A cytotoxicity assay should be performed to establish the non-toxic concentration range for a new probe or cell line.
General Experimental Workflow for Optimization
A systematic approach is necessary to determine the optimal alkyne-probe concentration. The workflow involves a range-finding experiment followed by a more refined optimization and validation.
Caption: General workflow for optimizing alkyne-probe concentration.
Data Presentation: Recommended Concentration Ranges
The following table summarizes starting concentration ranges for various alkyne-probes as reported in the literature. These should be used as a starting point for optimization in your specific experimental system.
| Probe Type / Application | Cell Line(s) | Recommended Starting Concentration Range | Incubation Time | Reference(s) |
| Isoprenoid Probes | HeLa, COS-7 | 1 µM - 10 µM | 24 hours | |
| Lipid Probes (Oleate, Cholesterol) | A172 | 2.5 µM - 10 µM | 16 hours | |
| Amino Acid Analogs (Aha) | Various | 10 µM - 50 µM | 4 - 10 hours | |
| Nucleoside Analogs (EdU) | Various | 10 µM - 20 µM | Varies (min to hrs) | |
| Photoaffinity Probes | Various | 500 nM | 30 minutes | |
| Kinase Probes (XO44 derivative) | Jurkat | 1 µM | 30 minutes |
Experimental Protocols
Protocol 1: Determining Optimal Alkyne Probe Concentration for Metabolic Labeling
This protocol describes how to optimize the concentration of an alkyne-probe for labeling proteins in cultured mammalian cells, followed by analysis using in-gel fluorescence.
Materials:
-
Mammalian cells (e.g., HeLa, Jurkat)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-probe stock solution (e.g., 10 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Click chemistry reagents (see Protocol 2)
-
SDS-PAGE reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 40-60% confluency after 24 hours.
-
Probe Incubation: Prepare a serial dilution of the alkyne-probe in complete culture medium. A typical range to test is 0.1, 1, 10, and 25 µM. Include a no-probe (vehicle only) control.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C and 5% CO₂.
-
Cell Harvest and Lysis:
-
Wash the cells twice with cold PBS.
-
Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Click Reaction: Proceed to label the alkyne-tagged proteins with an azide-fluorophore using Protocol 2.
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Analyze the signal intensity at different probe concentrations to determine the optimal concentration that gives a strong signal without a high background.
-
Protocol 2: Copper-Catalyzed Click Chemistry on Cell Lysates
This protocol outlines the steps for attaching an azide-functionalized reporter (e.g., fluorescent dye) to alkyne-labeled proteins in a cell lysate.
Caption: Two-step workflow for chemical proteomics using click chemistry.
Materials:
-
Protein lysate containing alkyne-labeled proteins (from Protocol 1)
-
Azide-reporter stock (e.g., 1 mM TAMRA-azide in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock (50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock (100 mM in water)
-
Copper(II) sulfate (CuSO₄) stock (20 mM in water)
-
Sodium Ascorbate stock (300 mM in water, freshly prepared)
-
1x PBS containing 1% SDS
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the following for a single reaction (volumes can be scaled):
-
Protein Lysate: 100 µg
-
1x PBS with 1% SDS: to a final volume of 90 µL
-
-
Add Click Reagents: Add the reagents in the following order, vortexing briefly after each addition.
-
Azide-Reporter: 2.5 µL of 1 mM stock (Final concentration: 25 µM)
-
THPTA: 1 µL of 100 mM stock (Final concentration: 1 mM)
-
CuSO₄: 5 µL of 20 mM stock (Final concentration: 1 mM)
-
Sodium Ascorbate: 1.5 µL of 300 mM stock (Final concentration: 4.5 mM)
-
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Sample Preparation for Analysis: After the reaction, the proteins can be precipitated (e.g., with acetone or a commercial kit) to remove excess reagents before analysis by SDS-PAGE or mass spectrometry.
Protocol 3: Cytotoxicity Assay
This protocol uses a standard MTT assay to determine the range of probe concentrations that are not toxic to the cells.
Materials:
-
Cells seeded in a 96-well plate
-
Alkyne-probe stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Probe Treatment: Treat cells with a wide range of alkyne-probe concentrations (e.g., from 0.1 µM to 100 µM) for the intended duration of your labeling experiment (e.g., 24 hours). Include a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic agent).
-
MTT Incubation: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. The highest concentration that does not significantly reduce cell viability is the maximum non-toxic concentration.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low signal with Alkyne-probe 1
Welcome to the technical support center for alkyne probe-based experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The following guides and FAQs address specific challenges you might encounter, with a focus on resolving low signal issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or no signal in my alkyne probe labeling experiment. What are the potential causes?
Low or no signal in alkyne probe experiments can stem from several factors throughout the experimental workflow. The primary causes can be grouped into three main categories: issues with the reagents, suboptimal reaction conditions, or problems related to the biological sample itself. It is crucial to systematically evaluate each of these areas to identify and resolve the issue.
Q2: How can I determine if my reagents are the source of the low signal?
Reagent integrity is fundamental to a successful click chemistry reaction. Several factors can compromise your reagents:
-
Degraded Alkyne or Azide Probe: Probes can degrade over time, especially if not stored correctly. It is recommended to store them protected from light and at the recommended temperature, and to use them promptly after reconstitution.[1]
-
Oxidized Copper Catalyst (CuAAC): The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Copper(I), which can be readily oxidized to the inactive Copper(II) by dissolved oxygen.[2] Using freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I) is essential.[3][4] Brown discoloration of the sodium ascorbate solution is an indicator of oxidation.[5]
-
Instability of Cyclooctynes (SPAAC): In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), strained cyclooctynes like DBCO can be unstable under acidic conditions or during long-term storage, leading to degradation.
-
Incorrect Reagent Concentrations: Inaccurate concentrations of primers and probes can lead to failed assays. It is important to verify the concentration of your stock solutions.
A highly effective method to test your reagents is to perform a small-scale control reaction using simple, commercially available small molecules like benzyl azide and a DBCO-amine or a simple alkyne. If this control reaction is successful, your bulk reagents are likely functional, and the issue may lie with your specific biomolecule or experimental conditions.
Q3: What are the optimal reaction conditions for click chemistry and how can I optimize them?
Suboptimal reaction conditions are a frequent cause of low signal. Here are key parameters to consider for optimization:
-
pH and Buffer: The pH of the reaction buffer can significantly impact the reaction rate. For most bioconjugation reactions, a pH between 7 and 8 is recommended. Buffers containing high concentrations of chelating agents like Tris can inhibit the CuAAC reaction by binding to copper. Phosphate buffers are generally a good choice, provided the copper and ligand are pre-mixed to avoid precipitation.
-
Solvent: Poor solubility of one or both reactants can drastically reduce reaction rates. Using co-solvents like DMSO or t-BuOH can help solubilize hydrophobic molecules.
-
Temperature and Incubation Time: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., to 60°C) can sometimes improve yields, especially if steric hindrance is a factor. Incubation times may need to be extended, from 30-60 minutes to several hours, depending on the specific reactants.
-
Stoichiometry: An incorrect ratio of alkyne to azide can result in an incomplete reaction. A 10-fold molar excess of the detection reagent (e.g., azide-fluorophore) to the alkyne-labeled biomolecule is often a good starting point.
Q4: My biomolecule of interest might be the problem. How can I troubleshoot this?
Issues specific to your biological sample can also lead to low signal:
-
Low Abundance of the Target Molecule: If your target biomolecule is not abundant in your sample, the resulting signal will be inherently low. Consider using signal amplification strategies if possible.
-
Steric Hindrance: The alkyne or azide tag on your biomolecule might be located in a sterically hindered position, making it inaccessible to the detection reagent. This can be a significant issue for large biomolecules.
-
Incomplete Labeling: The initial incorporation of the alkyne probe into your biomolecule might be inefficient. Verify the efficiency of this labeling step if possible.
-
Sample Preparation: For cellular imaging, ensure proper fixation and permeabilization to allow the click chemistry reagents to access the target molecules.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low signal in your alkyne probe experiments.
References
How to reduce background fluorescence with Alkyne-probe 1
Welcome to the technical support center for Alkyne-probe 1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to minimize background fluorescence and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence when using this compound?
High background fluorescence in click chemistry experiments can originate from several sources:
-
Non-Specific Binding: The fluorescent alkyne probe can adhere non-specifically to cellular components or the coverslip, particularly if it has hydrophobic properties.[1]
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence) from molecules like NADH and riboflavins. This is often more pronounced in metabolically active cells.[1]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives, especially glutaraldehyde, can react with amines in proteins and other biomolecules to create fluorescent products.[1]
-
Reagent Quality and Concentration: Suboptimal concentrations of the copper catalyst, ligand, or the alkyne probe itself can lead to side reactions or incomplete labeling, increasing background. Using freshly prepared reagents is crucial.[1][2]
-
Probe Aggregation: The fluorescent alkyne probe can form aggregates, leading to bright, fluorescent puncta that are not associated with specific labeling.
Q2: Can the click reaction itself contribute to the background signal?
Yes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can contribute to the background if not properly optimized. The copper (I) catalyst can mediate non-specific interactions. Therefore, using the correct stoichiometry of copper, a stabilizing ligand, and a reducing agent is crucial for minimizing off-target reactions.
Q3: My negative controls, which were not treated with this compound, still show a fluorescent signal. What could be the cause?
This issue typically points to cellular autofluorescence or fixation-induced fluorescence. Autofluorescence is the natural fluorescence emitted by certain cellular components. To confirm this, you can image an unstained, unfixed sample. If the signal persists after fixation, it may be exacerbated by the fixative. Consider using a quenching agent to reduce this background.
Q4: I am observing bright, fluorescent puncta or aggregates in my sample. How can I resolve this?
This often indicates precipitation of the alkyne probe. To resolve this, centrifuge the alkyne probe stock solution at high speed (>10,000 x g) for 5-10 minutes before use to pellet any aggregates, and carefully use the supernatant. Also, ensure that the solvent for the probe stock (e.g., DMSO) is compatible with your aqueous reaction buffer and that the probe is well-mixed into the click reaction cocktail to prevent precipitation.
Troubleshooting Guides
Problem 1: High, diffuse background fluorescence across the entire sample.
This is often due to an excess of unbound fluorescent probe or issues with the click chemistry reaction itself.
Solution:
-
Optimize this compound Concentration: Perform a titration experiment to determine the lowest concentration of the probe that provides a strong specific signal with minimal background.
-
Enhance Washing Steps: Increase the number and duration of washing steps after the click reaction. Incorporating a mild detergent like 0.1% Tween-20 in the wash buffer can also help.
-
Implement a Blocking Step: Before the click reaction, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding.
Problem 2: Strong autofluorescence is observed even before the addition of this compound.
This indicates that the background is inherent to your sample or introduced by your fixation method.
Solution:
-
Use an Autofluorescence Quenching Agent: Treat samples with a chemical quenching agent like sodium borohydride after fixation and permeabilization.
-
Modify Fixation Protocol: If using glutaraldehyde, consider switching to paraformaldehyde, which generally induces less autofluorescence.
-
Spectral Unmixing: If your imaging software allows, use spectral unmixing to computationally separate the specific probe signal from the autofluorescence spectrum.
Quantitative Data Summary
The following table provides starting concentrations and conditions for optimizing your experiment to reduce background fluorescence. Note that optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Starting Point | Range for Optimization | Rationale for Reducing Background |
| This compound Concentration | 1-5 µM | 0.1-10 µM | Higher concentrations can lead to non-specific binding and probe aggregation. |
| Copper (II) Sulfate (CuSO₄) Concentration | 100 µM | 50-500 µM | Suboptimal copper concentration can lead to inefficient catalysis and side reactions. |
| Copper Ligand (e.g., THPTA) Concentration | 500 µM | 250-2500 µM | The ligand stabilizes the Cu(I) ion, improving reaction efficiency and reducing cell toxicity. A 5-fold excess over CuSO₄ is often recommended. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 5 mM | 1-10 mM | Ensures efficient reduction of Cu(II) to the active Cu(I) state. Use freshly prepared solutions. |
| Washing Steps (Post-Click Reaction) | 3 washes, 5 min each | 3-5 washes, 5-15 min each | Thorough washing is crucial to remove unbound fluorescent probes. |
| Blocking Agent (e.g., BSA) | 3% w/v in PBS | 1-5% w/v | Blocks non-specific binding sites on cells and coverslips. |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cultured cells.
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Cell Seeding: Seed cells on coverslips at an appropriate density and allow them to adhere overnight.
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Metabolic Labeling (if applicable): If you are labeling newly synthesized biomolecules, incubate the cells with the corresponding azide-modified precursor.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
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Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
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Blocking: Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order:
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PBS (to final volume)
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This compound (to desired final concentration, e.g., 5 µM)
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Copper (II) Sulfate (to final concentration, e.g., 100 µM)
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Copper Ligand (e.g., THPTA, to final concentration, e.g., 500 µM)
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Sodium Ascorbate (to final concentration, e.g., 5 mM)
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
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Remove the reaction cocktail and wash the cells three to four times for 10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Perform one final wash with PBS to remove any residual detergent.
-
-
Counterstaining and Mounting:
-
(Optional) Stain nuclei with a counterstain like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Image the sample using the appropriate laser lines and filters for the fluorophore on this compound.
Visualizations
Caption: Troubleshooting workflow for reducing background fluorescence.
Caption: Key contributors to background fluorescence in alkyne probe experiments.
References
Technical Support Center: Optimizing Alkyne-Probe 1 Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alkyne probes. The focus is on optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Alkyne-probe 1 and how does it function?
This compound is a chemical tool used for labeling and detection of biomolecules. It contains a terminal alkyne group, which is a highly specific "handle" for chemical reactions.[1] This alkyne group can react with a molecule containing an azide group through a copper(I)-catalyzed reaction to form a stable triazole linkage.[2][3] This process, known as click chemistry, is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[3] The probe can be attached to various reporter molecules, such as fluorophores or biotin, allowing for visualization or purification of the target biomolecule.
Q2: What are the essential components for a successful alkyne probe reaction?
A typical copper-catalyzed alkyne-probe reaction requires the following components:
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Alkyne-modified biomolecule: The protein, nucleic acid, or other molecule of interest that has been metabolically or chemically tagged with an alkyne group.
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Azide-containing reporter: The detection molecule (e.g., a fluorescent dye or biotin) that carries an azide group.
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Copper(I) catalyst: The catalyst that dramatically accelerates the reaction rate.[4] This is typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄).
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Reducing agent: A reagent like sodium ascorbate is required to reduce the Cu(II) precursor to the active Cu(I) catalytic state and maintain it.
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Copper-chelating ligand: A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris-(benzyltriazolylmethyl)amine), is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, increasing reaction efficiency, and protecting biomolecules from damage by reactive oxygen species.
Q3: Why is a copper-chelating ligand like THPTA necessary?
While the copper(I) ion is the active catalyst, it is unstable in aqueous solutions and can be easily oxidized to the inactive Cu(II) state. Furthermore, free copper ions can be toxic to cells and can damage biomolecules like proteins. A chelating ligand like the water-soluble THPTA serves two critical functions:
-
It stabilizes the catalytically active Cu(I) oxidation state, leading to a more reliable and efficient reaction.
-
It protects biomolecules from damage by minimizing the production of reactive oxygen species (ROS) and preventing copper-induced denaturation.
Q4: What is the optimal buffer for my click reaction?
The choice of buffer can significantly impact reaction efficiency. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), should generally be avoided as they can inhibit the CuAAC reaction. Widely used and recommended buffers include phosphate-buffered saline (PBS), triethanolamine (TEA), and HEPES.
Q5: Can I perform alkyne probe labeling on live cells?
Yes, live-cell labeling is possible, but the primary challenge is copper-mediated cytotoxicity. To mitigate this, reaction conditions must be carefully optimized. Strategies include using the lowest effective copper concentration, increasing the ligand-to-copper ratio (e.g., 5:1), minimizing incubation time, and using specialized reagents like picolyl azides, which contain an internal chelating group that enhances reaction efficiency at lower copper concentrations.
Q6: How can I confirm that my protein or biomolecule has been successfully labeled?
Several methods can be used to validate the labeling reaction. A common first step is SDS-PAGE with in-gel fluorescence imaging, which allows for the direct visualization of fluorescently tagged proteins. For an additional layer of confirmation, a fluorescent Western blot can identify the specific protein that has been labeled. The most definitive method is mass spectrometry, which can confirm the covalent attachment of the probe and even pinpoint the exact site of modification on the biomolecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Click Reaction: Suboptimal concentrations of catalyst, ligand, or reducing agent.2. Degraded Reagents: Sodium ascorbate solution is prone to oxidation and should be prepared fresh.3. Low Reagent Concentration: Insufficient amount of the alkyne probe or azide reporter.4. Quenching: Attaching too many fluorophores to a single molecule can lead to self-quenching.5. Photobleaching: Excessive exposure to excitation light during imaging. | 1. Optimize Reaction Components: Titrate copper and ligand concentrations (see tables below for starting points). Ensure the correct ligand-to-copper ratio is used.2. Use Fresh Reagents: Always use a freshly prepared solution of sodium ascorbate.3. Increase Concentrations: Increase the concentration of the limiting reagent (typically the azide reporter, using a 2 to 10-fold molar excess).4. Adjust Labeling Ratio: Reduce the molar ratio of the fluorescent label to your biomolecule to avoid over-labeling.5. Use Anti-Fade Media: For microscopy, use an anti-fade mounting medium to protect the fluorophore. |
| High Background Fluorescence | 1. Non-specific Binding: The alkyne probe may be binding non-covalently to cells or other molecules.2. Excess Unreacted Probe: Insufficient washing steps to remove the unbound fluorescent azide reporter. | 1. Reduce Probe Concentration: Lower the concentration of the alkyne probe used for initial labeling.2. Improve Washing: Increase the number and duration of washing steps after the click reaction.3. Use a Blocking Agent: For cell-based assays, consider using a blocking agent like Bovine Serum Albumin (BSA) before adding the probe. |
| Cell Death or Morphology Changes (Live Cell Imaging) | 1. Copper Toxicity: Free copper ions are toxic to cells.2. Reactive Oxygen Species (ROS): The reaction can generate ROS, which induces cellular stress. | 1. Decrease Copper Concentration: Use the lowest possible copper concentration (e.g., 25-100 µM).2. Increase Ligand Ratio: Increase the ligand-to-copper ratio (e.g., 5:1) to better chelate the copper.3. Reduce Incubation Time: Minimize the duration of the click reaction.4. Use Picolyl Azides: These reagents contain an internal copper-chelating moiety, allowing for efficient labeling at much lower copper concentrations. |
| Protein Precipitation During Labeling | 1. Altered Solubility: Capping charged residues (like lysines) with a bulky or hydrophobic label can change the protein's properties and cause it to precipitate. | 1. Lower the Labeling Ratio: Decrease the molar ratio of the probe/label to the protein to reduce the degree of labeling. |
Data Presentation: Recommended Reagent Concentrations
Table 1: Stock Solution Preparation
| Reagent | Stock Concentration | Solvent | Storage Notes |
| CuSO₄ | 100 mM | Water | Stable for weeks when frozen. |
| THPTA Ligand | 200 mM | Water | Stable for weeks when frozen. |
| Sodium Ascorbate | 100 mM - 300 mM | Water or PBS | Must be prepared fresh for each experiment. |
| Azide/Alkyne Probe | 2.5 mM - 10 mM | DMSO or Water | Store at -20°C, protected from light. |
Table 2: Starting Point for Final Reaction Concentrations
| Application | [Alkyne-Biomolecule] | [Azide Reporter] | [CuSO₄] | [Ligand] (e.g., THPTA) | [Sodium Ascorbate] |
| Protein Lysate Labeling | 1-5 mg/mL | 100 µM | 1 mM | 100 µM (TBTA) or ~1 mM (THPTA) | 1 mM (TCEP) or ~5 mM |
| Oligonucleotide Labeling | Varies | 4-50x excess | 25x excess (as THPTA/CuSO₄ complex) | 50x excess (as THPTA/CuSO₄ complex) | 40x excess |
| Live Cell Labeling | N/A | 5 µM | 25-50 µM | 125-250 µM (5:1 ratio to Cu) | ~5 mM |
| Purified Protein Labeling | ~1-10 µM | 2-10x molar excess | 100 µM | 500 µM | 5 mM |
Note: These are starting points. Optimal concentrations may vary and should be determined empirically for each specific experimental system.
Experimental Protocols
Protocol: Click Chemistry Labeling of Proteins in Cell Lysate
This protocol provides a general procedure for labeling alkyne-modified proteins in a complex mixture with an azide reporter.
1. Preparation of Reagents:
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Prepare stock solutions as described in Table 1. Crucially, prepare the sodium ascorbate solution immediately before use.
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Prepare a "Click Reaction Cocktail" master mix. For each 50 µL protein lysate sample, you will need approximately 40 µL of cocktail. The order of addition is important. A typical cocktail might consist of buffer, the azide reporter, the copper source, and the ligand.
2. Reaction Setup:
-
In a microcentrifuge tube, aliquot 50 µL of your protein lysate (typically 1-5 mg/mL).
-
Add the appropriate volume of your pre-mixed click reaction cocktail to the lysate. This cocktail should contain the azide reporter, CuSO₄, and THPTA ligand at concentrations that will be optimal upon addition to the lysate.
-
Vortex briefly to mix.
3. Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the final desired concentration (e.g., 5 mM).
-
Vortex immediately and thoroughly.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
4. Sample Analysis:
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After incubation, the reaction can be stopped by adding EDTA to chelate the copper.
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The sample is now ready for downstream analysis, such as preparing it for SDS-PAGE and in-gel fluorescence scanning or for subsequent affinity purification if a biotin-azide reporter was used.
Visualizations
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: General experimental workflow for alkyne-probe labeling and analysis.
References
Technical Support Center: Alkyne-Probe Experiments
Welcome to the technical support center for alkyne-probe experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting strategies, and frequently asked questions related to the use of alkyne probes in biological systems.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of alkyne probes in research?
A1: Alkyne probes are versatile tools in chemical biology. Their primary application is in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the specific labeling and visualization of biomolecules such as proteins, lipids, and nucleic acids in complex biological systems, both in vitro and in vivo.[1][2][3] Alkyne probes are widely used for activity-based protein profiling (ABPP), identifying post-translational modifications, and tracking metabolic pathways.[2][4]
Q2: What is the difference between CuAAC and SPAAC for alkyne probe labeling?
A2: The key difference lies in the requirement for a copper catalyst.
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CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction is highly efficient and uses a copper(I) catalyst to join an alkyne to an azide. While effective, the copper catalyst can be toxic to living cells.
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SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This method utilizes a strained cyclooctyne that reacts with an azide without the need for a copper catalyst. This makes it more suitable for live-cell imaging and in vivo studies where copper toxicity is a concern.
Q3: Are alkyne probes cell-permeable?
A3: The cell permeability of alkyne probes varies depending on their chemical structure. Highly water-soluble probes may have low passive permeability across live cell membranes. In such cases, permeabilizing agents may be required for intracellular labeling in live cells, or the experiments are performed on fixed and permeabilized cells where the probe can readily access intracellular components. Some probes are specifically designed with features like an acyl sulfamide structure to enhance cell permeability for live-cell imaging.
Q4: How should I choose between an alkyne-probe with an azide-tag versus an azide-probe with an alkyne-tag?
A4: For CuAAC reactions, it is generally recommended to use an alkyne-probe and an azide-tag. This is because the reaction mechanism involves the activation of the alkyne by the copper catalyst. If an alkyne-tag is used in excess, it can lead to non-specific labeling of proteins, particularly cysteine residues.
Troubleshooting Guides
Problem 1: High Background Signal or Non-Specific Labeling
High background can obscure specific signals, making data interpretation difficult. This can manifest as diffuse fluorescence or distinct, non-specific bands on a gel.
Possible Causes and Solutions
| Possible Cause | Solution | Expected Outcome |
| Excess Probe Concentration | Perform a titration experiment to determine the lowest effective probe concentration that provides a strong signal without increasing background noise. | Reduced non-specific binding and a better signal-to-noise ratio. |
| Non-specific Binding of Copper | Use a copper-chelating ligand like THPTA or BTTAA in a 5-10 fold excess over the copper sulfate to stabilize the Cu(I) ion. | Minimized copper-mediated fluorescence and reduced protein damage. |
| Insufficient Washing | Increase the number and duration of washing steps after the click reaction to remove unbound probe. | Lower diffuse background fluorescence. |
| Probe Aggregation | Centrifuge the alkyne probe stock solution at high speed (>10,000 x g) for 5-10 minutes before use to pellet any aggregates. Prepare fresh click reaction cocktail immediately before use. | Reduction of fluorescent puncta or aggregates in the sample. |
| Reaction with Thiols | Free thiols in cysteine residues can react with the copper catalyst and alkyne probes. Consider pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) or increasing the concentration of the reducing agent TCEP. | Decreased off-target labeling, especially of cysteine-containing proteins. |
| Cellular Autofluorescence | Avoid using glutaraldehyde for fixation as it can cause autofluorescence. Consider using a chemical quenching agent after fixation and permeabilization. | Reduced background fluorescence inherent to the biological sample. |
Problem 2: Weak or No Signal
A weak or absent signal can be due to several factors related to probe incorporation, reaction efficiency, or detection.
Possible Causes and Solutions
| Possible Cause | Solution | Expected Outcome |
| Insufficient Probe Concentration or Incubation Time | Optimize the probe concentration and incubation time through titration and time-course experiments. Longer incubation times (e.g., overnight at 4°C) may be necessary. | Enhanced signal by allowing for sufficient probe binding and accumulation. |
| Poor Cell Permeability of the Probe | For live cells, consider increasing incubation time or using a mild, reversible permeabilizing agent like digitonin. For fixed cells, ensure the permeabilization step is adequate. | Improved intracellular delivery of the probe. |
| Incomplete Click Reaction | Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution. Degas solutions to remove dissolved oxygen which can inactivate the copper catalyst. Use a sufficient excess of the azide/alkyne probe. | Increased efficiency of the click reaction leading to a stronger signal. |
| Steric Hindrance | If the alkyne group is buried within a protein's structure, it may be inaccessible. Consider performing the click reaction under denaturing conditions (e.g., with 1% SDS), if compatible with downstream analysis. | Improved accessibility of the alkyne probe to the azide tag. |
| Probe Stability and Degradation | Some strained alkynes can be unstable and degrade within the cellular environment, particularly in phagosomes. Assess the stability of your specific probe under your experimental conditions. | More reliable and reproducible labeling results. |
Problem 3: Issues with Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for identifying and quantifying alkyne-labeled biomolecules, but issues can arise during sample preparation and data acquisition.
Possible Causes and Solutions
| Possible Cause | Solution | Expected Outcome |
| Sample Contamination | Use high-purity solvents and reagents. Be mindful of contaminants like keratins from skin and hair. | Cleaner spectra with fewer interfering peaks. |
| Low Identification Rate of Labeled Peptides | Ensure complete digestion of proteins. Optimize fragmentation parameters (e.g., collision energy) for the labeled peptides. | Increased confidence in protein identification and localization of the modification. |
| Loss of Modification During Ionization | Some modifications can be labile and lost during mass spectrometry analysis. Use gentler ionization techniques if available. | Improved detection of the intact labeled peptide. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Protein Lysates
This protocol provides a general guideline for labeling alkyne-modified proteins in a cell lysate with an azide-functionalized reporter.
1. Reagent Preparation (Prepare fresh):
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Copper (II) Sulfate (CuSO₄): 50 mM stock solution in water.
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Copper-chelating Ligand (e.g., THPTA): 50 mM stock solution in water.
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Azide Probe: 10 mM stock solution in a suitable solvent (e.g., DMSO).
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Sodium Ascorbate: 500 mM stock solution in water.
2. Labeling Reaction:
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To 1 mg/mL of protein lysate, add the click reaction components in the following order:
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Azide probe (final concentration: 100 µM)
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Ligand (final concentration: 500 µM)
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Copper Sulfate (final concentration: 100 µM)
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Sodium Ascorbate (final concentration: 5 mM)
-
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Incubate the reaction at room temperature for 1 hour.
3. Sample Preparation for Downstream Analysis:
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For gel electrophoresis, precipitate the proteins using a method compatible with your sample (e.g., methanol/chloroform precipitation).
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For mass spectrometry, proceed with protein digestion protocols.
Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Stock Concentration | Typical Final Concentration | Notes |
| Alkyne-Protein | - | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| Azide Probe | 10 mM in DMSO | 10 µM - 1 mM | Use at least a 2-fold excess over the alkyne. |
| Copper (II) Sulfate (CuSO₄) | 50 mM in water | 50 µM - 1 mM | |
| Ligand (e.g., THPTA) | 50 mM in water | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1. |
| Sodium Ascorbate | 500 mM in water | 1 mM - 5 mM | Prepare fresh as it readily oxidizes. |
Visualized Workflows
Caption: Troubleshooting workflow for high background signal.
Caption: Troubleshooting workflow for weak or no signal.
References
- 1. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Alkyne-probe 1 solubility problems and solutions
Welcome to the technical support center for Alkyne-probe 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solubility issues and offer solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical tool used in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry".[1][2][3][4] It contains a terminal alkyne group that can react with azide-modified molecules to form a stable triazole linkage. This allows for the labeling and detection of various biomolecules in complex biological systems.
Q2: What are the common solvents for dissolving this compound?
This compound, like many other nonpolar fluorescent probes, is typically soluble in organic solvents. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[5] Other organic solvents such as dimethylformamide (DMF) may also be effective.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer like PBS. What is the cause of this?
This is a common issue encountered with hydrophobic probes. Alkyne probes are often nonpolar and have limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer like Phosphate-Buffered Saline (PBS), the probe can precipitate out of the solution due to the drastic change in solvent polarity.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
There are several strategies to enhance the solubility and prevent precipitation:
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Use of Co-solvents: Maintaining a small percentage of DMSO in the final working solution can help keep the probe dissolved. However, it is crucial to ensure the final DMSO concentration is compatible with your experimental system (e.g., <0.5% for many cell-based assays to avoid toxicity).
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Employ Surfactants: Non-ionic surfactants like Pluronic® F-127 can be used to solubilize hydrophobic molecules in aqueous solutions. These surfactants form micelles that can encapsulate the hydrophobic probe, facilitating its dispersal in the buffer.
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Stepwise Dilution: Instead of a single large dilution, a gradual, stepwise dilution of the DMSO stock into the aqueous buffer while vortexing can sometimes prevent immediate precipitation.
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Probe Modification: For long-term solutions, consider using alkyne probes that are functionalized with hydrophilic linkers, such as polyethylene glycol (PEG), to improve their water solubility.
Troubleshooting Guide
This guide addresses common problems related to this compound solubility during experimental procedures.
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate or cloudiness in the stock solution (in DMSO). | The probe has aggregated or precipitated out of the stock solution. This can happen over time or due to improper storage. | 1. Warm the solution: Gently warm the vial to 37°C for a few minutes and vortex thoroughly to try and redissolve the precipitate. 2. Centrifuge the stock: Before use, centrifuge the stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your experiment. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The probe's concentration in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: Titrate the probe to find the lowest effective concentration that provides a good signal without precipitation. 2. Use a surfactant: Add a small amount of a non-ionic surfactant like Pluronic® F-127 (typically 0.01-0.1%) to your aqueous buffer before adding the probe. 3. Increase the co-solvent concentration: If your experiment allows, slightly increase the final percentage of DMSO in your working solution. |
| Weak or no signal in the experiment. | The probe may have precipitated out of the working solution, leading to a lower effective concentration. | 1. Visually inspect for precipitation: Check your working solution for any signs of precipitation. 2. Optimize the solubilization method: Implement the solutions mentioned above, such as using surfactants or co-solvents, to ensure the probe remains in solution. 3. Prepare fresh solutions: Always prepare fresh working solutions of the probe immediately before use. |
| High background or non-specific staining. | Aggregates of the fluorescent probe can lead to bright, punctate background signals. | 1. Filter the stock solution: Centrifuge the stock solution to remove aggregates before preparing the working solution. 2. Include detergents in wash steps: Use a mild detergent like Tween-20 (0.05-0.1%) in your wash buffers to help remove non-specifically bound probe and aggregates. |
Quantitative Solubility Data
| Probe Type | DMSO | DMF | Water | Aqueous Buffers (e.g., PBS) |
| TAMRA-alkyne | Good solubility | Good solubility | Low solubility | Poor solubility, prone to precipitation |
| Cyanine5-alkyne | Good solubility | Good solubility | Very poorly soluble | Poor solubility, requires co-solvents or surfactants |
| Sulfo-Cyanine5-alkyne | Soluble | Soluble | Water-soluble | Good solubility |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Reagent Preparation: Allow the vial of this compound and anhydrous DMSO to equilibrate to room temperature.
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Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock solution concentration (e.g., 10 mM).
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Mixing: Vortex the vial for at least 1 minute or until the probe is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution with Surfactant
This protocol is recommended for cell-based assays where precipitation in aqueous media is a concern.
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Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Pluronic® F-127 in water. Store at room temperature. If the solution solidifies, warm it to 50-65°C until it becomes a clear liquid before use.
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Prepare Intermediate Dilution: In a microcentrifuge tube, mix equal volumes of your this compound DMSO stock solution and the 10% Pluronic® F-127 solution.
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Prepare Final Working Solution: Add the intermediate dilution from the previous step to your pre-warmed cell culture medium or buffer to achieve the final desired probe concentration (e.g., 1-10 µM). Mix well by gentle inversion or pipetting.
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Application: Use the final working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
References
Technical Support Center: Optimizing Alkyne-Probe Click Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as the "click reaction," for alkyne-probe applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the alkyne-probe click reaction?
The alkyne-probe click reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction used to covalently link two molecules.[1][2] It involves the reaction between a terminal alkyne and an azide functional group, catalyzed by copper(I) ions, to form a stable triazole linkage.[3][4][5] This reaction is widely used in bioconjugation to attach probes, such as fluorescent dyes or biotin, to biomolecules.
Q2: My click reaction is showing low or no product yield. What are the common causes?
Low yield in CuAAC reactions can stem from several factors:
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Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.
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Ligand Issues: An inappropriate or insufficient amount of a stabilizing ligand can lead to catalyst degradation and reduced reaction rates.
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Reagent Quality and Stoichiometry: Impure reagents or an incorrect ratio of alkyne to azide can hinder the reaction.
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Substrate-Specific Problems: Steric hindrance near the alkyne or azide groups, or the presence of functional groups that coordinate with copper (e.g., thiols), can inhibit the reaction.
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Poor Solubility: If reactants are not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and slow reaction rates.
Q3: How do I ensure my copper catalyst remains active?
To maintain the copper catalyst in the active Cu(I) state, it is crucial to use a reducing agent. Sodium ascorbate is the most common and effective reducing agent for this purpose. It is also beneficial to degas your solvents to remove dissolved oxygen, which can oxidize the Cu(I) catalyst. Reactions should be capped to minimize exposure to air.
Q4: What is the role of a ligand in the click reaction, and how do I choose one?
Ligands are critical for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate. In biological applications, ligands also help to reduce the cytotoxicity of copper. The choice of ligand depends on the solvent system and the specific application. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are highly recommended.
Q5: Can I perform the reaction without a ligand?
While the reaction can proceed without a ligand, it is generally not recommended, especially in bioconjugation. The absence of a ligand makes the Cu(I) catalyst highly susceptible to oxidation, which can lead to inconsistent results and lower yields. Ligands also protect sensitive biomolecules from copper-mediated damage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Product Yield
If you are experiencing poor product formation, follow this troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting low yields.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure a reducing agent like sodium ascorbate is used to keep copper in the Cu(I) state. It's also advised to degas solvents to minimize oxygen. |
| Inappropriate Ligand | For aqueous reactions, use water-soluble ligands such as THPTA or BTTAA. The ligand-to-copper ratio is typically optimal between 1:1 and 5:1. |
| Impure Reagents | Use high-purity azides, alkynes, and solvents. Consider purifying starting materials if impurities are suspected. |
| Incorrect Stoichiometry | While a 1:1 ratio is standard, using a slight excess (e.g., 1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion. |
| Steric Hindrance | For substrates with bulky groups near the reactive sites, increasing the reaction time or temperature may be necessary. |
| Poor Reactant Solubility | Use a co-solvent like DMSO or DMF to improve the solubility of your reagents. |
| Inhibiting Functional Groups | Substrates with thiols or other copper-coordinating groups may require higher concentrations of the copper-ligand complex or the addition of sacrificial metals. |
Problem 2: Presence of Side Products
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction is promoted by Cu(II) ions and oxygen. Ensure your reaction is sufficiently deoxygenated and contains an adequate amount of reducing agent. |
| Damage to Biomolecules | Copper can generate reactive oxygen species (ROS), especially in the presence of ascorbate, which can damage proteins or nucleic acids. Using a chelating ligand like THPTA at a 5:1 ratio to copper can protect biomolecules. Adding aminoguanidine can also help by intercepting byproducts of ascorbate oxidation. |
Data Presentation: Ligand Selection Guide
The choice of ligand significantly impacts reaction efficiency. The following table summarizes key properties of common CuAAC accelerating ligands.
| Ligand | Copper Conc. Needed | Reaction Kinetics | Biocompatibility | Water Solubility | Organic Solubility | Primary Application |
| TBTA | High | Very High | Low | Low | Very High | Organic Synthesis |
| THPTA | Moderate | Moderate | Moderate | High | Low | Aqueous Synthesis, in vitro |
| BTTAA | Very Low | Very High | Very High | Moderate | Moderate | in vivo, in vitro |
| BTTES | Low | High | Very High | High | Low | in vivo, in vitro |
Data adapted from Vector Labs.
Experimental Protocols
General Protocol for CuAAC Bioconjugation in Aqueous Buffer
This protocol serves as a starting point and may require optimization for your specific application.
1. Preparation of Stock Solutions:
-
Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne-probe: Dissolve in DMSO or the reaction buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water. Prepare this solution fresh for each experiment.
-
Aminoguanidine (optional): 100 mM in water.
2. Reaction Setup:
The following diagram illustrates the general workflow for setting up the CuAAC reaction.
Caption: General experimental workflow for a CuAAC reaction.
-
In a microcentrifuge tube, combine your azide- and alkyne-containing molecules in the desired buffer.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A common practice is to use a 5-fold excess of ligand to copper (e.g., for a final copper concentration of 0.1 mM, use 0.5 mM of ligand). It is recommended to mix the copper and ligand before adding them to the main reaction mixture.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours.
3. Final Concentrations (Example):
-
Biomolecule-alkyne: 50 µM
-
Probe-azide: ~2-fold excess over the alkyne
-
CuSO₄: 100-500 µM
-
Ligand (THPTA): 500 µM - 2.5 mM (maintain 5:1 ratio with copper)
-
Sodium Ascorbate: 5 mM
Catalytic Cycle of CuAAC
The following diagram illustrates the accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
References
Technical Support Center: Alkyne Probe Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to alkyne probe cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of cytotoxicity when using alkyne probes in cell culture?
A1: The primary source of cytotoxicity in experiments involving alkyne probes is often not the probe itself, but the copper(I) catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[1]. Copper ions can generate reactive oxygen species (ROS), which lead to oxidative stress, damage to cellular components, and can ultimately result in cell death[1]. The concentration and incubation time of the alkyne probe can also contribute to cellular stress.
Q2: How can I assess the cytotoxicity of my alkyne probe?
A2: Standard cell viability assays are recommended to quantify the cytotoxic effects of your alkyne probe and the accompanying click chemistry reagents. The two most common assays are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring the release of LDH from damaged cells[2][3][4].
Q3: What are the main strategies to mitigate alkyne probe-related cytotoxicity?
A3: There are two primary strategies to reduce cytotoxicity:
-
Optimize Copper-Catalyzed Click Chemistry (CuAAC): This involves using copper-chelating ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which stabilize the copper(I) ion, reduce its toxicity, and can even enhance the reaction rate. Reducing the overall copper concentration and incubation time is also crucial.
-
Utilize Copper-Free Click Chemistry: This approach, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), employs strained cyclooctynes (e.g., DIBO, DBCO) that react spontaneously with azides without the need for a copper catalyst. This method is highly biocompatible and ideal for live-cell imaging.
Q4: What cellular pathways are typically affected by alkyne probe-induced cytotoxicity?
A4: The cytotoxicity, particularly from the copper catalyst, often leads to oxidative stress. This can activate several stress-responsive signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (such as JNK and p38) and the NF-κB signaling pathway. Chronic activation of these pathways can lead to inflammation and apoptosis.
Troubleshooting Guides
Issue 1: High levels of cell death observed after click chemistry reaction.
| Potential Cause | Troubleshooting Step |
| Copper Toxicity | 1. Reduce the concentration of the copper catalyst (e.g., CuSO₄) to the lowest effective level. 2. Decrease the incubation time for the click reaction. 3. Incorporate a copper-chelating ligand, such as THPTA, into your reaction cocktail to stabilize the copper(I) and reduce ROS generation. 4. Switch to a copper-free click chemistry method (SPAAC) using a strained alkyne like DBCO or DIBO. |
| Alkyne Probe Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of your specific alkyne probe. |
| Reagent Purity | Ensure all reagents, including the alkyne probe, azide, and catalyst components, are of high purity and free of contaminants. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
| Potential Cause | Troubleshooting Step |
| Variable Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Standardize cell seeding density and passage number. |
| Inconsistent Reagent Preparation | Prepare fresh stock solutions of reagents, especially the sodium ascorbate for the CuAAC reaction. |
| Assay Interference | Be aware of potential interference with your chosen cytotoxicity assay. For example, phenol red in the culture medium can affect the absorbance readings in an MTT assay. |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the alkyne probe or the complete click chemistry reaction mixture for the desired duration. Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After treatment, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Mitigating Cytotoxicity with a Copper-Chelating Ligand (THPTA)
This protocol outlines the use of THPTA in a CuAAC reaction to minimize copper-induced toxicity.
-
Prepare Stock Solutions:
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
Azide-fluorophore stock (e.g., 10 mM in DMSO).
-
-
Label Cells with Alkyne Probe: Incubate cells with the desired concentration of the alkyne probe for an appropriate duration.
-
Wash: Gently wash the cells twice with pre-warmed, serum-free media or PBS.
-
Prepare Click Reaction Cocktail: For a final volume of 1 mL, mix the following in order:
-
875 µL PBS
-
10 µL of 20 mM CuSO₄
-
10 µL of 100 mM THPTA
-
5 µL of 10 mM Azide-fluorophore
-
100 µL of 100 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash and Image: Wash the cells three times with PBS and proceed with imaging.
Protocol 4: Copper-Free Click Chemistry (SPAAC) for Live-Cell Imaging
This protocol uses a strained alkyne (e.g., DBCO) to avoid the use of a copper catalyst.
-
Label Cells with Azide Probe: Incubate cells with the desired concentration of an azide-modified metabolic precursor.
-
Wash: Gently wash the cells twice with pre-warmed, serum-free media or PBS.
-
Prepare DBCO-Fluorophore Solution: Dilute the DBCO-fluorophore conjugate to the desired final concentration (e.g., 15 µM) in growth media.
-
Labeling Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash and Image: Wash the cells three times with PBS. The cells are now ready for live imaging.
Visualizations
Caption: A decision-making workflow for addressing alkyne probe cytotoxicity.
Caption: Signaling pathways activated by copper-induced oxidative stress.
References
Technical Support Center: Purification of Alkyne-Probe Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of alkyne-probe labeled proteins.
Troubleshooting Guides
This section addresses common issues encountered during the purification of alkyne-probe labeled proteins.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of Purified Protein | Incomplete Click Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may not have gone to completion. | - Optimize Reagent Concentrations: Ensure fresh solutions of copper sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) are used. Titrate the concentration of the azide-biotin probe to find the optimal molar excess. - Check for Interfering Substances: Buffers containing Tris or other primary amines can interfere with the click reaction by chelating copper. It is advisable to use buffers like PBS or HEPES.[1] Additionally, ensure that reducing agents like DTT are removed before the click reaction. - Degas Solutions: Remove dissolved oxygen from your reaction mixture to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[2] |
| Inefficient Protein Labeling: The initial metabolic or enzymatic incorporation of the alkyne probe into the target protein may be low. | - Optimize Probe Concentration and Incubation Time: Perform a titration to determine the optimal concentration of the alkyne probe that maximizes incorporation without causing cytotoxicity.[3] Extend the labeling period if necessary. - Verify Probe Incorporation: Before proceeding with purification, confirm successful labeling of your protein of interest using a reporter tag (e.g., a fluorescent azide) and in-gel fluorescence analysis. | |
| Poor Binding to Affinity Resin: The biotinylated protein may not be efficiently captured by the streptavidin or avidin resin. | - Ensure Tag Accessibility: If the biotin tag is sterically hindered, it may not bind effectively to the resin. Consider using a longer spacer arm on your biotin-azide probe. - Check Resin Capacity: Do not overload the affinity resin. Ensure you are using a sufficient amount of resin for the quantity of biotinylated protein in your sample. | |
| High Background/Non-specific Binding | Non-specific Binding to the Affinity Resin: Other cellular proteins are binding to the streptavidin/avidin beads, leading to contamination of the final eluate. | - Increase Wash Stringency: Use wash buffers with higher salt concentrations (e.g., up to 1 M NaCl) or include mild non-ionic detergents (e.g., 0.1% Tween-20 or Triton X-100) to disrupt non-specific interactions.[4][5] Washing with a denaturant like 6 M urea can also be effective. - Pre-clear the Lysate: Incubate your cell lysate with unconjugated beads before adding the affinity resin to remove proteins that non-specifically bind to the bead matrix. - Blocking: Before adding the click reaction cocktail, incubate fixed and permeabilized cells with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS. |
| Non-specific Labeling during Click Reaction: The alkyne probe or azide-biotin may be reacting with other molecules in the lysate. | - Use the Correct Reaction Orientation: It is generally recommended to use an alkyne-probe on the protein and an azide-tag for pull-down to minimize non-specific labeling of cysteine residues. - Remove Excess Reagents: After the click reaction, it is important to remove any unreacted azide-biotin probe before adding the affinity resin to prevent it from competing for binding sites. This can be achieved through protein precipitation or size-exclusion chromatography. | |
| Difficulty Eluting the Purified Protein | Strong Biotin-Streptavidin Interaction: The very high affinity of the biotin-streptavidin interaction makes elution under native conditions challenging. | - Use Cleavable Linkers: Employ biotin-azide probes with cleavable linkers. This allows for the release of the protein from the resin under specific, mild conditions, leaving the biotin tag behind. - Denaturing Elution: Elute the protein by boiling the resin in SDS-PAGE loading buffer. This will denature both the target protein and the streptavidin. |
Frequently Asked Questions (FAQs)
Q1: What is "click chemistry" in the context of protein purification?
A1: In this context, "click chemistry" typically refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This is a highly specific and efficient bioorthogonal reaction that forms a stable triazole linkage between an alkyne group (on the labeled protein) and an azide group (on a reporter molecule like biotin).
Q2: What are the advantages of using a cleavable linker in the biotin-azide probe?
A2: The extremely strong interaction between biotin and streptavidin (or avidin) can make it difficult to elute the captured protein without using harsh, denaturing conditions. Cleavable linkers allow for the release of the purified protein from the affinity resin under mild and specific conditions (e.g., by adding a specific chemical or through photocleavage), thus preserving the protein's native structure and function.
Q3: How can I confirm that my protein of interest has been successfully labeled with the alkyne probe?
A3: Before proceeding to the large-scale purification, you can perform a small-scale analytical experiment. After labeling your cells or lysate with the alkyne probe, perform a click reaction with a fluorescently tagged azide. You can then visualize the labeled proteins by running the sample on an SDS-PAGE gel and using an appropriate fluorescence scanner.
Q4: What are some common sources of background in pull-down experiments, and how can I minimize them?
A4: Common sources of background include non-specific binding of proteins to the affinity resin and non-specific labeling during the click reaction. To minimize this, you can increase the stringency of your wash steps, pre-clear your lysate with empty beads, and ensure you remove all excess click chemistry reagents before adding the affinity resin. Using the recommended alkyne-protein and azide-biotin orientation can also reduce non-specific labeling.
Q5: Can the copper catalyst used in the click reaction be toxic to my cells?
A5: Yes, high concentrations of copper ions can be cytotoxic. For live-cell labeling applications, it is crucial to use a copper-chelating ligand, such as THPTA, which not only accelerates the reaction but also protects the cells from copper-induced damage. Alternatively, copper-free click chemistry methods, such as those using strained cyclooctyne derivatives (e.g., DBCO), can be employed for live-cell applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the purification of alkyne-probe labeled proteins.
Table 1: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Labeled Protein | Varies (dependent on expression) | Ensure sufficient labeling for detection. |
| Azide-Biotin Probe | 2 µM - 40 µM | Titrate to find the optimal concentration that maximizes signal and minimizes background. |
| Copper (II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations can increase reaction efficiency but also cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 µM - 1 mM | Should be prepared fresh. |
| Copper Ligand (e.g., THPTA) | 100 µM - 2 mM | A 5:1 ligand to copper ratio is often recommended. |
Table 2: Comparison of Cleavable Biotin-Azide Linkers
| Linker Type | Cleavage Condition | Mass Remnant on Protein (Da) | Reference |
| Diazo | Sodium Dithionite | Varies | |
| Dde | 2% Hydrazine | 100.07 | |
| Photocleavable (PC) | UV light (e.g., 365 nm) | Varies | |
| DADPS | 10% Formic Acid | Small remnant | |
| Disulfide | Reducing agents (e.g., DTT, TCEP) | Varies |
Experimental Protocols
Protocol 1: General Workflow for Affinity Purification of Alkyne-Labeled Proteins
-
Metabolic or Enzymatic Labeling: Incubate cells or protein lysate with the alkyne-containing probe to allow for its incorporation into the target protein(s).
-
Cell Lysis: Harvest and lyse the cells in a buffer that does not contain primary amines (e.g., Tris). Include protease inhibitors.
-
Click Reaction: To the cell lysate, add the azide-biotin probe, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). Incubate to allow for the covalent linkage of biotin to the alkyne-labeled proteins.
-
Removal of Excess Reagents: Remove unreacted click chemistry reagents, particularly the azide-biotin, by methods such as protein precipitation (e.g., with methanol/chloroform) or buffer exchange.
-
Affinity Purification: Incubate the lysate containing the biotinylated proteins with streptavidin- or avidin-conjugated beads.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the purified proteins from the beads. For non-cleavable linkers, this typically involves boiling in SDS-PAGE loading buffer. For cleavable linkers, use the specific cleavage conditions for the linker used.
-
Downstream Analysis: Analyze the purified proteins by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
-
Perform the affinity purification as described in Protocol 1 up to the final wash step.
-
Resuspend the beads in a digestion buffer (e.g., 8 M urea in 100 mM Tris, pH 8).
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Then, alkylate the free cysteines by adding iodoacetamide and incubating in the dark.
-
Digestion: Dilute the urea concentration and add a mass spectrometry-grade protease (e.g., trypsin). Incubate overnight to digest the proteins into peptides.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the peptides.
-
Desalting: Desalt the peptide mixture using a C18 desalting column.
-
Mass Spectrometry Analysis: Analyze the purified peptides by LC-MS/MS.
Visualizations
Caption: Experimental workflow for the purification of alkyne-probe labeled proteins.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Alkyne-Probe Reactions
Welcome to the technical support center for copper-catalyzed alkyne-probe reactions, commonly known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Click Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in alkyne-probe reactions?
A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It dramatically accelerates the rate of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, leading to the formation of a stable triazole linkage.[1] This reaction is highly specific and efficient, making it a cornerstone of "click chemistry".[2][3]
Q2: Why is it crucial to maintain the copper in the Cu(I) oxidation state?
A2: The catalytically active species in the CuAAC reaction is Cu(I).[2][4] Cu(II) is inactive as a catalyst for this transformation. In aqueous buffers and in the presence of oxygen, Cu(I) can readily oxidize to Cu(II), leading to reaction failure. Therefore, maintaining a sufficient concentration of Cu(I) is critical for a successful reaction.
Q3: How can I keep the copper in the active Cu(I) state?
A3: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most widely used reducing agent for this purpose. Additionally, using a chelating ligand helps to stabilize the Cu(I) ion and protect it from oxidation.
Q4: What are ligands, and why are they important in this reaction?
A4: Ligands are molecules that bind to the copper ion. In CuAAC, they play a dual role: they stabilize the catalytically active Cu(I) oxidation state and can accelerate the reaction rate. Commonly used ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), which are water-soluble and ideal for bioconjugation reactions. Using a ligand is highly recommended to improve reaction efficiency and protect sensitive biomolecules from copper-mediated damage.
Q5: Can the copper catalyst damage my protein or nucleic acid sample?
A5: Yes, copper ions, particularly in the presence of a reducing agent like ascorbate, can generate reactive oxygen species (ROS) that may lead to the degradation of biomolecules. Amino acids such as histidine, arginine, cysteine, and methionine are particularly susceptible to oxidation. Using a chelating ligand at a sufficient concentration (typically a 5:1 ligand to copper ratio) can significantly mitigate this damage by protecting the biomolecules.
Troubleshooting Guide
This guide addresses common problems encountered during copper-catalyzed alkyne-probe reactions.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). This is often due to exposure to oxygen. | - Ensure you are using a reducing agent like freshly prepared sodium ascorbate. - Use a stabilizing ligand such as THPTA or BTTAA. - Minimize oxygen exposure by capping the reaction tube. For reactions with high concentrations of reagents, be cautious as the reaction is exothermic. |
| Catalyst Sequestration: Your biomolecule (e.g., protein with a His-tag) is binding to the copper, making it unavailable for catalysis. | - Increase the concentration of the copper-ligand complex. - Add a sacrificial metal ion like Zn²⁺ that can bind to the sequestering sites on your biomolecule. | |
| Inaccessible Alkyne/Azide: The functional group on your biomolecule is buried or sterically hindered. | - Perform the reaction under denaturing conditions (e.g., using DMSO as a co-solvent) to expose the reactive site. | |
| Incorrect Reagent Order of Addition: Adding ascorbate to the copper salt before the ligand can lead to the formation of undesirable copper species. | - Always premix the copper salt (e.g., CuSO₄) with the ligand before adding it to the reaction mixture containing the alkyne and azide. Add the sodium ascorbate last to initiate the reaction. | |
| Reaction Works with a Model System but Fails with the Biomolecule of Interest | Failure of a Preceding Step: The alkyne or azide may not have been successfully incorporated into your biomolecule. | - Perform a test reaction with a fluorogenic azide (like a coumarin azide) and a simple alkyne (like propargyl alcohol) to confirm your catalyst system is active. Then, test your alkyne-labeled biomolecule with the fluorogenic azide. |
| Biomolecule Degradation: The copper catalyst and/or reactive oxygen species are damaging your sample. | - Increase the ligand-to-copper ratio (e.g., 5:1 or higher). - Add a scavenger for reactive oxygen species, such as aminoguanidine. | |
| Inconsistent Results | Oxygen Sensitivity: Variable exposure to air is leading to inconsistent catalyst activity. | - While not always necessary, for sensitive or low-concentration reactions, consider using deoxygenated buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reagent Instability: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh. | - Always use a freshly prepared stock solution of sodium ascorbate for your reactions. | |
| Formation of a Precipitate | Insoluble Copper Species: The copper catalyst may be precipitating out of solution. | - Ensure you are using a water-soluble ligand like THPTA for aqueous reactions. - For reactions in organic solvents, ensure all components are soluble. Propiolic acid, for example, can form an insoluble precipitate with copper(I) in some solvent systems. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
Alkyne-functionalized biomolecule
-
Azide-functionalized cargo (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized cargo in the reaction buffer. The final volume should be adjusted to accommodate the addition of the catalyst and reducing agent. A typical final alkyne concentration is in the range of 10-100 µM.
-
Prepare the copper-ligand premix. In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a final 1:5 molar ratio of copper to ligand in the reaction. For example, for a final copper concentration of 0.1 mM, you would use a final THPTA concentration of 0.5 mM. Let this mixture stand for a few minutes.
-
Add the copper-ligand premix to the tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. For sensitive biomolecules or low concentrations, the reaction time may need to be extended.
-
After the reaction is complete, the unreacted small molecules and copper catalyst can be removed by methods such as dialysis, size exclusion chromatography, or precipitation.
Protocol 2: Testing Reaction Efficiency with a Fluorogenic Probe
This protocol helps to verify the activity of your catalyst system and the reactivity of your alkyne-labeled biomolecule.
Materials:
-
Fluorogenic azide (e.g., coumarin azide) stock solution (e.g., 5 mM)
-
Propargyl alcohol (as a model alkyne)
-
Your alkyne-functionalized biomolecule
-
All other reagents from Protocol 1
Procedure:
-
Positive Control: Perform the reaction as described in Protocol 1, but use propargyl alcohol as the alkyne and the fluorogenic azide. A successful reaction will result in a significant increase in fluorescence.
-
Biomolecule Test: Perform the reaction as described in Protocol 1, using your alkyne-functionalized biomolecule and the fluorogenic azide.
-
Monitor the fluorescence over time using a fluorometer. The increase in fluorescence will indicate the progress of the reaction. This allows for the optimization of reaction conditions (e.g., catalyst concentration, reaction time) before using valuable cargo molecules.
Visualizations
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Validation & Comparative
A Researcher's Guide to Validating Alkyne-Probe Labeling Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of chemical probes is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of methods for validating the labeling specificity of alkyne probes, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
Alkyne probes are powerful tools for activity-based protein profiling (ABPP), enabling the identification and characterization of enzyme function directly in complex biological systems. However, the potential for off-target labeling necessitates rigorous validation to ensure that the observed biological effects are a direct result of the probe's interaction with its intended target. This guide outlines key methodologies for assessing alkyne-probe specificity, offering a comparative analysis to inform experimental design.
Key Validation Strategies at a Glance
A multi-pronged approach is often the most effective strategy for validating alkyne-probe specificity. The following table summarizes the primary methods, highlighting their key advantages and disadvantages.
| Validation Method | Principle | Advantages | Disadvantages |
| In-Gel Fluorescence | Visualization of probe-labeled proteins after separation by SDS-PAGE. | Relatively simple, rapid, and provides a direct visual assessment of labeling. | Limited to proteins that can be resolved by gel electrophoresis; may not detect low-abundance targets. |
| Mass Spectrometry | Identification and quantification of probe-labeled proteins and peptides. | Highly sensitive and specific; provides definitive identification of target proteins and modification sites. | Requires specialized equipment and expertise; data analysis can be complex. |
| Competition Assays | Pre-incubation with a known inhibitor or excess unlabeled probe to block target engagement. | Directly demonstrates target-specific binding; can be adapted for various readout methods. | Requires a known inhibitor or a suitable competitor; may not be feasible for all targets. |
| Western Blotting | Immunodetection of a specific target protein after probe labeling and enrichment. | Confirms the identity of the labeled protein; leverages existing antibody reagents. | Dependent on the availability and specificity of the primary antibody; semi-quantitative. |
| Negative Controls | Use of structurally similar but inactive probes or vehicle-only controls. | Essential for ruling out non-specific binding and probe-independent effects. | Design and synthesis of appropriate negative controls can be challenging. |
In-Depth Experimental Protocols
To facilitate the implementation of these validation strategies, detailed step-by-step protocols for the key experimental workflows are provided below.
In-Gel Fluorescence Analysis
This method allows for the direct visualization of alkyne probe-labeled proteins within a polyacrylamide gel.
A Researcher's Guide to Effective Negative Controls in Alkyne-Probe Experiments
For researchers, scientists, and drug development professionals utilizing alkyne-probe based chemical biology techniques, the implementation of rigorous negative controls is paramount for the generation of reliable and publishable data. This guide provides a comparative overview of essential negative controls, complete with experimental protocols and data to aid in the robust design and interpretation of alkyne-probe experiments.
The exquisite specificity of bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has positioned alkyne-functionalized probes as indispensable tools for labeling and identifying biomolecules in complex biological systems. However, the potential for non-specific labeling and off-target effects necessitates the use of carefully designed negative controls to distinguish true biological interactions from experimental artifacts. This guide outlines the most critical negative controls, their underlying principles, and provides standardized protocols for their implementation.
Comparison of Negative Control Strategies
The selection of appropriate negative controls is context-dependent and should be tailored to the specific experimental question. A multi-pronged approach, employing several of the controls detailed below, provides the most robust validation of alkyne-probe specificity.
| Negative Control Strategy | Principle | Information Gained | Typical Application |
| 1. Vehicle (No-Probe) Control | Treatment of the biological sample with the vehicle (e.g., DMSO) used to dissolve the alkyne probe. | Assesses background signal from the detection reagents and endogenous cellular components. | Essential for all alkyne-probe experiments to establish a baseline for non-specific signal. |
| 2. No-Catalyst Control | Omission of the copper catalyst (for CuAAC) from the click chemistry reaction. | Identifies any catalyst-independent labeling or non-specific binding of the azide-reporter to the probe or cellular components. | Crucial for ensuring that the observed signal is a direct result of the copper-catalyzed click reaction. |
| 3. Competition Assay | Pre-incubation of the biological sample with an excess of the untagged parent molecule before adding the alkyne-probe. | Demonstrates that the alkyne-probe labels the target of interest through a specific binding interaction that can be competed away. | Validating target engagement and specificity for affinity-based probes. |
| 4. Inactive Analog Control | Use of a structurally similar alkyne-probe analog that is designed to be inactive against the intended target.[1][2][3] | Differentiates between labeling due to specific target engagement and non-specific interactions mediated by the probe's scaffold. | Considered the "gold standard" for validating the specificity of a chemical probe's biological effect.[4] |
Experimental Protocols
Detailed methodologies for implementing each negative control are provided below. These protocols are generalized and may require optimization for specific cell types, probes, and experimental systems.
Protocol 1: Vehicle (No-Probe) Control
-
Cell/Lysate Preparation: Prepare your biological samples (e.g., cultured cells, tissue lysates) as you would for the experimental group.
-
Vehicle Treatment: To a designated control sample, add the same volume of vehicle (e.g., DMSO) that is used to deliver the alkyne probe to the experimental samples.
-
Incubation: Incubate the vehicle control sample under the same conditions (time, temperature, etc.) as the experimental samples.
-
Click Chemistry Reaction: Perform the click chemistry reaction on the vehicle control sample using the same protocol as the experimental samples, including the azide-reporter and copper catalyst.
-
Analysis: Analyze the signal from the vehicle control alongside the experimental samples. The signal in this control represents the background.
Protocol 2: No-Catalyst Control
-
Probe Labeling: Treat your biological samples with the alkyne probe as per your standard protocol.
-
Sample Preparation: Prepare the samples for the click chemistry reaction.
-
Modified Click Reaction: Prepare a click chemistry reaction mixture that omits the copper catalyst (e.g., copper(II) sulfate). All other components (azide-reporter, ligands, reducing agents) should be included.
-
Incubation: Incubate the no-catalyst control under the same conditions as the standard click reaction.
-
Analysis: Compare the signal from the no-catalyst control to a sample that underwent the complete click reaction. A significant reduction in signal in the no-catalyst control confirms that the labeling is catalyst-dependent.
Protocol 3: Competition Assay
-
Pre-incubation with Competitor: To your biological sample, add a significant molar excess (e.g., 10- to 100-fold) of the untagged parent molecule (the molecule from which the alkyne probe was derived). Incubate for a sufficient time to allow for target binding (e.g., 1-2 hours).
-
Alkyne-Probe Addition: Add the alkyne probe to the pre-incubated sample at the desired concentration.
-
Incubation: Incubate for the standard labeling time.
-
Click Chemistry and Analysis: Proceed with the click chemistry reaction and subsequent analysis. A significant reduction in signal in the competed sample compared to the non-competed sample indicates specific, target-directed labeling.
Protocol 4: Inactive Analog Control
-
Synthesis of Inactive Analog: Synthesize an alkyne-probe analog that is structurally similar to the active probe but contains a modification that abolishes its biological activity.[1] A common strategy is the methylation of a key functional group involved in target binding.
-
Treatment with Inactive Analog: Treat a control sample with the inactive alkyne-probe analog at the same concentration and under the same conditions as the active probe.
-
Click Chemistry and Analysis: Perform the click chemistry reaction and analyze the signal. Minimal signal in the inactive analog control, compared to the active probe, provides strong evidence for target-specific labeling.
Data Presentation: Quantitative Comparison of Negative Controls
The following table presents hypothetical quantitative data from a fluorescence-based alkyne-probe experiment to illustrate the expected outcomes for each negative control. In this example, the signal from the alkyne probe is set to 100% for comparison.
| Condition | Description | Relative Signal (%) | Interpretation |
| Alkyne Probe | Cells treated with the active alkyne probe and full click chemistry components. | 100 | Specific labeling signal. |
| Vehicle Control | Cells treated with DMSO instead of the alkyne probe. | 5 | Background fluorescence of cells and reagents. |
| No-Catalyst Control | Cells treated with the alkyne probe but without the copper catalyst in the click reaction. | 8 | Minimal catalyst-independent labeling. |
| Competition Assay | Cells pre-treated with 50x excess of the untagged parent molecule before adding the alkyne probe. | 15 | Labeling is specific to the target of interest. |
| Inactive Analog | Cells treated with an inactive alkyne-probe analog. | 12 | The probe's activity is dependent on its specific chemical structure. |
Visualizing Experimental Workflows and Logic
To further clarify the experimental design and the logical relationships between the different controls, the following diagrams are provided.
By implementing a comprehensive suite of negative controls as outlined in this guide, researchers can significantly enhance the confidence in their alkyne-probe experimental findings, paving the way for more impactful and reproducible scientific discoveries.
References
- 1. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne Probes for Bioorthogonal Labeling
In the dynamic field of chemical biology, alkyne probes have become indispensable tools for elucidating complex biological processes. Their ability to undergo highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the precise labeling and visualization of a wide array of biomolecules in their native environments.[1][2] This guide provides a comparative overview of "Alkyne-probe 1," a representative terminal alkyne probe, and other classes of alkyne probes, offering insights into their respective performances and applications for researchers, scientists, and drug development professionals.
Overview of Alkyne Probes
Alkyne probes are small molecules containing a terminal or internal alkyne functional group. This group is largely inert in biological systems, preventing non-specific reactions with cellular components.[2] When introduced to a system, these probes can be metabolically incorporated into biomolecules or can be designed to react with specific targets. The incorporated alkyne then serves as a handle for conjugation with a reporter molecule, such as a fluorophore or a biotin tag, that bears a complementary azide group. This two-step labeling strategy offers high sensitivity and low background signal.
This compound is a foundational click chemistry reagent characterized by a terminal alkyne group. Its simple structure makes it a versatile tool for various labeling applications. However, the field has seen the development of a diverse range of alkyne probes with specialized functionalities and improved characteristics.
Comparison of Alkyne Probes
Here, we compare this compound to other prominent alkyne probes based on key performance parameters.
| Feature | This compound | IA-Alkyne (Iodoacetamide-Alkyne) | DIBO-Alkyne (Dibenzocyclooctyne) | MaP555-Alkyne |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent reaction with cysteines, followed by CuAAC | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC |
| Target Moiety | General purpose, requires metabolic or chemical incorporation | Cysteine residues in proteins | Azide-modified biomolecules | General purpose, requires metabolic or chemical incorporation |
| Cell Permeability | Generally good for small molecule probes | Good | Good | Excellent |
| Biocompatibility | Requires copper catalyst, which can be toxic to cells | Covalent modification can alter protein function | Copper-free, high biocompatibility | Good |
| Reaction Kinetics | Fast with copper catalysis | Covalent reaction is fast; click reaction is fast with catalysis | Moderate, slower than CuAAC | Fast with copper catalysis |
| Signal-to-Noise Ratio | Good | Can have higher background due to non-specific cysteine reactivity | Excellent, low background due to absence of catalyst | Excellent, fluorogenic properties reduce background |
| Key Advantage | Simplicity, versatility | Specific targeting of cysteine residues | Copper-free reaction ideal for live-cell imaging | Fluorogenic, wash-free imaging |
Detailed Experimental Protocols
General Protocol for Protein Labeling using CuAAC with this compound
This protocol describes the general steps for labeling proteins that have been metabolically or chemically modified to contain an azide group, using a terminal alkyne probe like this compound and a fluorescent azide reporter.
Materials:
-
Azide-modified protein sample in a compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound (or other terminal alkyne probe)
-
Fluorescent azide (e.g., TAMRA-azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
DMSO for dissolving reagents
-
1.5 mL microcentrifuge tubes
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne probe and fluorescent azide in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of the copper ligand in water/DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (typically 10-50 µg) with the reaction buffer to a final volume of ~40 µL.
-
Add the copper ligand to a final concentration of 1 mM.
-
Add the alkyne probe to a final concentration of 100 µM.
-
Add the fluorescent azide to a final concentration of 25 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Vortex the mixture gently.
-
Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Vortex the tube again.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Sample Preparation for Analysis:
-
Quench the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the sample at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.
-
The total protein can be visualized by Coomassie blue or silver staining.
-
Protocol for Metabolic Labeling of Prenylated Proteins
This protocol is adapted for the metabolic incorporation of an alkyne-modified isoprenoid analog to label prenylated proteins.
Materials:
-
HeLa cells (or other cell line of interest)
-
DMEM culture medium
-
Lovastatin (optional, to inhibit endogenous isoprenoid synthesis)
-
Alkyne-functionalized isoprenoid probe (e.g., C15AlkOPP)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for click chemistry as described in the previous protocol
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a culture dish and grow to 40-60% confluency.
-
(Optional) Pre-treat cells with lovastatin (e.g., 10 µM) for 6 hours to enhance probe incorporation.
-
Replace the medium with fresh medium containing the alkyne-isoprenoid probe (e.g., 10 µM).
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Click Reaction:
-
Perform the click chemistry reaction on the cell lysate as described in the general protein labeling protocol.
-
-
Analysis:
-
Analyze the labeled prenylated proteins by SDS-PAGE and in-gel fluorescence.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in using alkyne probes, the following diagrams have been generated using the DOT language.
Caption: General workflow for bioorthogonal labeling using alkyne probes.
Caption: Hypothetical signaling pathway for labeling newly synthesized proteins.
Conclusion
The selection of an appropriate alkyne probe is critical for the success of bioorthogonal labeling experiments. While simple terminal alkynes like "this compound" offer versatility, the expanding toolkit of alkyne probes provides researchers with options tailored for specific applications, such as live-cell imaging with copper-free click chemistry or targeted profiling of specific protein modifications. By understanding the comparative advantages and limitations of different probes, researchers can better design experiments to unravel the complexities of biological systems.
References
Advantages of Alkyne-probe 1 over traditional labeling methods
In the dynamic fields of research, drug development, and life sciences, the precise and efficient labeling of biomolecules is paramount for elucidating their function, interactions, and localization. Traditional labeling methods, while foundational, often present limitations in specificity, efficiency, and their potential to perturb the native state of the target molecule. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has introduced a new paradigm in biomolecule labeling. Alkyne-probe 1, a generic designation for any molecule bearing a terminal alkyne group, stands at the forefront of this revolution, offering significant advantages over conventional techniques.
This guide provides an objective comparison of this compound-based labeling with traditional methods such as biotinylation via N-hydroxysuccinimide (NHS) esters and fluorescent labeling using maleimide chemistry. We present supporting data, detailed experimental protocols, and visualizations to empower researchers in making informed decisions for their experimental designs.
Key Advantages of Alkyne-Probe Labeling
Alkyne-probe labeling, facilitated by click chemistry, offers a distinct set of advantages rooted in its unique chemical principles. The core of this technology lies in the highly specific and efficient reaction between an alkyne and an azide, two functional groups that are largely absent in biological systems. This "bioorthogonality" ensures that the labeling reaction proceeds with minimal off-target effects, a significant improvement over traditional methods that target naturally abundant functional groups.
Superior Specificity and Bioorthogonality: Traditional methods like NHS-ester chemistry target primary amines (lysine residues and N-termini), which are abundant on the surface of most proteins.[1][2][3] Similarly, maleimide chemistry targets free thiols (cysteine residues).[4][5] This lack of specificity can lead to heterogeneous labeling, potential disruption of active sites, and difficulty in controlling the degree of labeling. In contrast, the alkyne-azide reaction is highly specific, ensuring that the label is directed only to the site where the alkyne or azide handle has been introduced.
Minimal Perturbation of Biomolecule Function: The alkyne group is exceptionally small. This minimal size is a crucial advantage as it is less likely to interfere with the natural structure and function of the labeled biomolecule compared to the bulkier biotin or fluorescent dye molecules used in traditional direct labeling methods. While the subsequent attachment of a reporter molecule (e.g., biotin or a fluorophore) via click chemistry does introduce a larger moiety, the initial modification with the alkyne is minimally invasive.
High Efficiency and Favorable Reaction Kinetics: The CuAAC reaction is known for its high efficiency and rapid kinetics, often proceeding to near completion under mild, physiological conditions (aqueous environment, neutral pH, and room temperature). This is in contrast to NHS-ester and maleimide labeling, which can be sensitive to pH and may require optimization of reaction times and reagent concentrations to achieve satisfactory yields.
Versatility in Two-Step Labeling: Alkyne-probe labeling is a two-step process. First, the alkyne handle is incorporated into the target biomolecule, often through metabolic labeling or enzymatic installation. This is followed by the click reaction with an azide-functionalized reporter molecule of choice (e.g., biotin-azide, fluorescent dye-azide). This modularity allows for a wide range of downstream applications with the same alkyne-labeled biomolecule.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons across different platforms are not always available in the literature, the following tables summarize typical performance characteristics based on published data and established principles.
| Parameter | Alkyne-Probe Labeling (Click Chemistry) | Traditional Labeling (NHS Ester & Maleimide) | References |
| Specificity | Very High (Bioorthogonal) | Moderate to Low (Targets common functional groups) | |
| Labeling Efficiency | Typically >90% for the click reaction step | Highly variable (20-90%), dependent on protein and conditions | |
| Reaction Conditions | Mild (Physiological pH, temp.) | pH-dependent (often requires slightly alkaline or neutral pH) | |
| Perturbation | Minimal from the alkyne tag | Can be significant due to the size of the initial tag | |
| Versatility | High (Two-step, modular) | Moderate (Direct labeling with a specific tag) |
| Feature | This compound | Biotin (NHS Ester) | Fluorescent Dye (Maleimide) |
| Target Group | Azide | Primary Amines | Thiols |
| Tag Size (Initial) | Very Small | Moderate | Moderate to Large |
| In Vivo Applicability | High (Bioorthogonal) | Can have off-target reactions | Can have off-target reactions |
| Control over Labeling Site | High (with metabolic/enzymatic incorporation) | Low (random surface labeling) | Moderate (targets specific residues) |
Experimental Workflows and Signaling Pathways
The power of alkyne-probe labeling is particularly evident in complex biological studies, such as the analysis of post-translationally modified proteins in signaling pathways. A prime example is the study of protein lipidation, a crucial modification for the function of many signaling proteins like those in the Ras family.
The diagram above illustrates a typical workflow for studying protein farnesylation, a type of lipidation, in the Ras signaling pathway using an alkyne-isoprenoid probe. This approach allows for the specific labeling and subsequent detection or enrichment of farnesylated Ras, providing insights into its regulation and role in cell signaling. A similar workflow can be applied to study glycosylation.
Experimental Protocols
Here, we provide detailed methodologies for alkyne-probe labeling via metabolic incorporation and click chemistry, as well as for traditional biotinylation and fluorescent labeling techniques.
Protocol 1: Metabolic Labeling of Glycoproteins with an Alkyne-Sugar and Click Chemistry Detection
This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycoproteins, followed by fluorescent detection via click chemistry.
Materials:
-
Cells in culture
-
Alkyne-modified sugar (e.g., tetraacetylated N-ethynyl-D-mannosamine, Ac4ManNAlk)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Add the alkyne-modified sugar to the culture medium at a final concentration of 25-50 µM. Incubate for 24-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. For a 100 µL reaction, mix the following in order:
-
Protein lysate (containing 50-100 µg of protein)
-
Azide-functionalized fluorescent dye (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 5 mM)
-
Freshly prepared sodium ascorbate (to a final concentration of 10 mM) to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Analysis: The fluorescently labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy after appropriate sample preparation.
Protocol 2: Traditional Protein Biotinylation using NHS Ester
This protocol describes the labeling of primary amines on a purified protein with an NHS-ester of biotin.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS-Biotin Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin using a desalting column or by dialysis against a suitable buffer.
-
Confirmation: The extent of biotinylation can be determined using a HABA assay or by Western blot analysis with streptavidin-HRP.
Protocol 3: Traditional Fluorescent Labeling of Proteins using Maleimide Chemistry
This protocol describes the labeling of free thiols on a protein with a maleimide-functionalized fluorescent dye.
Materials:
-
Purified protein containing free cysteine residues
-
Maleimide-functionalized fluorescent dye
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein at 1-10 mg/mL in the reaction buffer. If the protein has disulfide bonds that need to be reduced to expose thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-dye in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent like DTT to a final concentration of 10 mM to react with any excess maleimide dye. Incubate for 15 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column.
-
Degree of Labeling (DOL) Calculation: The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).
Conclusion
Alkyne-probe labeling, powered by the principles of click chemistry, represents a significant advancement in the field of biomolecule modification. Its superior specificity, efficiency, and the minimally perturbing nature of the alkyne tag provide a powerful toolkit for researchers across various disciplines. While traditional labeling methods remain valuable for certain applications, the versatility and precision of alkyne-probe strategies open up new avenues for exploring the intricate molecular landscape of the cell. For studies requiring high specificity, in vivo applicability, and minimal functional disruption of the target biomolecule, this compound-based approaches offer a clear and compelling advantage.
References
A Comparative Guide to Mass Spectrometry Analysis of Alkyne-Probe Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
The identification and quantification of proteins from complex biological systems are fundamental to understanding cellular processes and advancing drug discovery. Alkyne-probe labeling, coupled with mass spectrometry, has emerged as a powerful chemoproteomic strategy for enriching and analyzing specific protein subsets. This guide provides a comprehensive comparison of alkyne-probe labeling with alternative techniques, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their scientific inquiries.
Comparison of Quantitative Proteomic Strategies
The selection of a quantitative proteomics strategy is critical and depends on the specific research question, sample type, and available instrumentation. Alkyne-probe labeling offers distinct advantages in its ability to target specific protein modifications or enzyme activities. However, established methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling provide global proteome quantification with high accuracy.
| Feature | Alkyne-Probe Labeling (e.g., BONCAT) | SILAC | TMT |
| Principle | Bioorthogonal labeling of newly synthesized or modified proteins with an alkyne-containing probe, followed by enrichment. | Metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells. | Chemical labeling of peptides with isobaric tags after protein digestion. |
| Quantification | Relative or absolute quantification based on reporter ions or label-free methods. | Relative quantification by comparing the signal intensities of light and heavy isotope-labeled peptide pairs. | Relative quantification by comparing the intensities of reporter ions generated during MS/MS fragmentation. |
| Typical Number of Identified Proteins | Varies depending on probe specificity and enrichment efficiency. | High, typically thousands of proteins.[1] | High, typically thousands of proteins.[2][3] |
| Multiplexing Capability | Limited, typically requires separate runs for each condition unless combined with isobaric tags. | Up to 3-plex (light, medium, heavy).[4] | Up to 18-plex with TMTpro reagents.[3] |
| Precision (CV) | Generally higher CVs compared to metabolic labeling methods. | High precision with low coefficients of variation (CVs). | High precision, with the ability to minimize experimental biases. |
| Dynamic Range | Dependent on enrichment efficiency and MS instrumentation. | Wide dynamic range. | Can be affected by ratio compression, though newer methods mitigate this. |
| Applicability | Applicable to cell culture, tissues, and in vivo models for studying specific protein populations. | Primarily for cell culture models that undergo cell division. | Broadly applicable to various sample types, including tissues and clinical samples. |
Comparison of Bioorthogonal Labeling Chemistries
The choice of "click chemistry" reaction for attaching a reporter tag (e.g., biotin) to the alkyne-probe is crucial for efficient enrichment. The two most common methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Copper-free reaction between a strained cyclooctyne and an azide. |
| Reaction Rate | Fast and efficient. | Generally slower than CuAAC. |
| Biocompatibility | The copper catalyst can be toxic to living cells, often requiring cell lysis before labeling. | Copper-free, making it suitable for live-cell imaging and in vivo studies. |
| Specificity | Highly specific, but potential for off-target labeling of cysteine residues has been reported. | High specificity, but some strained alkynes can react with thiols. |
| Number of Identified Proteins | Generally yields a higher number of identified proteins in proteomics experiments. | May result in a lower number of identified proteins compared to CuAAC. |
| Example Data | In a comparative study, CuAAC identified 229 putative O-GlcNAc modified proteins. | The same study identified 188 proteins using SPAAC. |
Comparison of Biotin-Tags for Enrichment
Following click chemistry, the biotinylated peptides are enriched using streptavidin-based affinity purification. The choice between a cleavable and a non-cleavable biotin tag can impact the efficiency of peptide recovery and subsequent mass spectrometry analysis.
| Feature | Non-Cleavable Biotin Tag | Cleavable Biotin Tag |
| Principle | Biotin is permanently attached to the labeled peptide. | Contains a linker that can be cleaved (e.g., by acid or light) to release the labeled peptide from the streptavidin beads. |
| Enrichment Efficiency | High, due to the strong biotin-streptavidin interaction. | High, with the added benefit of efficient elution. |
| Peptide Identification | The large biotin tag can interfere with peptide fragmentation and identification. | Removal of the biotin tag improves peptide fragmentation and increases the number of identified peptides. |
| Quantitative Performance | Can lead to lower signal-to-noise ratios and fewer quantified proteins. | Studies have shown that cleavable tags can result in over 50% more identified and quantified proteins compared to non-cleavable tags. |
| Example Data | A study comparing cleavable (DADPS) and non-cleavable biotin-alkyne tags found that the non-cleavable tag identified 41% fewer peptides in 1mg samples. | The acid-cleavable DADPS tag demonstrated superior performance in terms of identification yield and reproducibility. |
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative workflows and protocols for the mass spectrometry analysis of alkyne-probe labeled peptides.
Experimental Workflow Overview
Caption: A general experimental workflow for alkyne-probe labeling proteomics.
Detailed Experimental Protocols
1. Cell Culture and Metabolic Labeling (BONCAT Example)
-
Culture cells in the appropriate medium. For labeling newly synthesized proteins, replace the standard medium with methionine-free medium.
-
Supplement the methionine-free medium with a methionine analog containing an alkyne group, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG).
-
Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the incorporation of the alkyne-containing amino acid into newly synthesized proteins.
2. Cell Lysis and Protein Quantification
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Click Chemistry (CuAAC Protocol)
-
To the protein lysate, add the following click chemistry reaction components in order:
-
Azide-functionalized biotin tag (e.g., Biotin-PEG4-Azide).
-
Copper(II) sulfate (CuSO₄).
-
A copper-chelating ligand (e.g., THPTA).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).
-
-
Incubate the reaction at room temperature with gentle agitation for 1-2 hours.
4. Enrichment of Biotinylated Peptides
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate at 4°C with rotation to allow for the binding of biotinylated proteins to the beads.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
5. Protein Digestion
-
On-bead digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C.
-
Off-bead digestion (with a cleavable linker): Elute the biotinylated proteins from the beads by cleaving the linker (e.g., with acid for an acid-cleavable linker). Then, perform an in-solution digestion of the eluted proteins.
6. LC-MS/MS Analysis
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
7. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or FragPipe).
-
Search the MS/MS spectra against a protein sequence database to identify the peptides.
-
Perform quantification of the identified peptides and proteins based on the chosen method (label-free, reporter ions, etc.).
-
Perform statistical analysis to identify proteins that are significantly changed between experimental conditions.
Signaling Pathway and Logical Relationship Diagrams
Visualizing complex biological pathways and experimental logic is crucial for clear communication of research findings.
Signaling Pathway Example: Protein Prenylation
Caption: A simplified diagram of the protein prenylation pathway.
Logical Relationship: Comparison of Quantitative Methods
Caption: Logical relationship between different quantitative proteomics labeling strategies.
This guide provides a foundational understanding of the mass spectrometry analysis of alkyne-probe labeled peptides and its comparison with other widely used quantitative proteomics techniques. The provided data, protocols, and visualizations are intended to assist researchers in making informed decisions for their experimental designs.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Alkyne Probe Labeling: A Comparative Guide
In the landscape of modern molecular biology and drug discovery, the precise labeling and quantification of biomolecules are paramount. Alkyne probes, utilized in conjunction with bioorthogonal click chemistry, have emerged as a powerful tool for these applications. This guide provides a comprehensive comparison of a representative terminal alkyve probe, referred to herein as "Alkyne-probe 1," with alternative labeling methodologies. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal approach for their experimental needs.
Performance Comparison: this compound vs. Alternatives
The selection of a labeling strategy depends on various factors, including the specific biomolecule of interest, the experimental system (in vitro, in cellulo, or in vivo), and the downstream analytical method. Here, we compare the performance of this compound with two common alternatives: fluorescent protein tags (e.g., GFP) and antibody-based detection.
| Feature | This compound (Click Chemistry) | Fluorescent Protein Tags (e.g., GFP) | Antibody-Based Detection |
| Specificity | High (Bioorthogonal reaction) | High (Genetically encoded) | Variable (Depends on antibody quality) |
| Size of Tag | Very Small (~100 Da) | Large (~27 kDa) | Very Large (~150 kDa) |
| Quantification | Mass Spectrometry (SILAC, TMT), Fluorescence Intensity | Fluorescence Intensity, Western Blot | ELISA, Western Blot, Flow Cytometry |
| Live-Cell Imaging | Yes (with cell-permeable dyes)[1] | Yes | Limited (requires cell permeabilization for intracellular targets) |
| Multiplexing | High (Multiple alkynes/azides with distinct reporters) | Limited by spectral overlap | Moderate (dependent on species of primary antibodies) |
| Signal-to-Noise Ratio | Generally high, but can be affected by copper toxicity and reagent precipitation[2] | Good, but can have background from autofluorescence | Variable, dependent on antibody specificity and blocking efficiency |
| Temporal Control | High (Pulse-chase labeling possible) | Moderate (Requires new protein synthesis) | Low (Reflects total protein level at time of fixation) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for labeling proteins using this compound, as well as for detection using fluorescent protein tags and antibodies.
Protocol 1: Labeling of Cellular Proteins with this compound and Detection via Click Chemistry
This protocol describes the metabolic labeling of newly synthesized proteins in cultured cells with an alkyne-containing amino acid analog, followed by fluorescent detection using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Cell culture medium deficient in the amino acid to be replaced (e.g., methionine-free DMEM)
-
This compound (e.g., L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG))
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)[3]
-
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Metabolic Labeling: Culture cells in the appropriate amino acid-deficient medium for 1 hour to deplete endogenous amino acid pools. Replace with medium containing this compound and culture for the desired labeling period (e.g., 1-4 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells extensively with PBS. The cells are now ready for imaging by fluorescence microscopy.
Protocol 2: Visualization of a Protein of Interest using a Fluorescent Protein Tag
Materials:
-
Expression vector containing the gene of interest fused to a fluorescent protein (e.g., pEGFP-N1-YourGene)
-
Transfection reagent
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Transfection: Transfect the expression vector into the target cells using a suitable transfection reagent.
-
Expression: Culture the cells for 24-48 hours to allow for expression of the fusion protein.
-
Imaging: Visualize the fluorescently tagged protein in live or fixed cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent protein.
Protocol 3: Detection of a Target Protein by Immunofluorescence
Materials:
-
Primary antibody specific to the protein of interest
-
Fluorescently labeled secondary antibody that recognizes the primary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize cells as described in Protocol 1.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Washing and Imaging: Wash the cells and mount for fluorescence microscopy.
Visualizing the Workflow and Underlying Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the chemical principles involved in alkyne probe labeling.
The diagram above illustrates the two-step process of alkyne probe labeling. First, the alkyne probe is metabolically incorporated into biomolecules within a live cell. Following cell fixation, a fluorescent azide is "clicked" onto the alkyne handle via a copper-catalyzed reaction, enabling subsequent quantitative analysis.
This diagram depicts the core chemical reaction of CuAAC, where a terminal alkyne and an azide undergo a cycloaddition in the presence of a copper(I) catalyst to form a stable triazole linkage. This highly specific and efficient reaction is the foundation of click chemistry-based labeling.[4]
Conclusion
Quantitative analysis using alkyne probes offers a versatile and powerful approach for studying biomolecules in complex biological systems. The small size of the alkyne tag minimizes potential perturbations to the biological system, a significant advantage over larger tags like fluorescent proteins.[1] Furthermore, the bioorthogonal nature of the click reaction ensures high specificity and enables a wide range of applications, from fluorescence imaging to quantitative proteomics. While challenges such as potential copper toxicity in live-cell imaging exist, ongoing developments in catalyst systems and copper-free click chemistry are continually expanding the utility of this technique. By carefully considering the experimental goals and the strengths and weaknesses of each method, researchers can leverage alkyne probe labeling to gain valuable quantitative insights into cellular processes.
References
A Comparative Guide to the Cross-Reactivity of Alkyne Probe MT16-205
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alkyne-probe MT16-205, herein referred to as "Alkyne-probe 1," with a more selective alternative, IMP-1710. The focus of this comparison is on the cross-reactivity and off-target effects of these chemical probes, supported by experimental data from publicly available research. This guide is intended to assist researchers in selecting the appropriate tool for their studies on the deubiquitinating enzyme Ubiquitin C-terminal hydrolase L1 (UCHL1).
Introduction to this compound (MT16-205)
This compound (MT16-205) is a covalent inhibitor of UCHL1, a deubiquitinating enzyme implicated in various cancers and neurodegenerative diseases. The probe contains a cyanopyrrolidine warhead that covalently modifies the active site cysteine of UCHL1 and an alkyne handle for downstream applications such as click chemistry-mediated labeling and enrichment. While MT16-205 is a potent UCHL1 inhibitor, studies have revealed that it engages with several off-target proteins, which is a critical consideration for its use as a selective chemical probe.
On-Target and Off-Target Profile of this compound (MT16-205)
Chemical proteomics studies, specifically competitive activity-based protein profiling (ABPP), have been employed to elucidate the on- and off-target landscape of MT16-205 in human cell lines such as HEK293.
Table 1: Quantitative Comparison of Inhibitory Activities
| Target | This compound (MT16-205) IC50 | Alternative Probe (IMP-1710) IC50 |
| On-Target | ||
| UCHL1 | ~600 nM | 38 nM[1] |
| Off-Targets | ||
| ALDH2 | Data not available | Not reported as an off-target |
| ALDH9A1 | Data not available | Not reported as an off-target |
| PARK7 | Data not available | Not reported as an off-target |
| GATD3A | Data not available | Not reported as an off-target |
| Other DUBs | Selective over many DUBs | Exquisitely selective over a panel of 19 other DUBs |
Alternative Probe: IMP-1710
IMP-1710 is a more recently developed covalent probe for UCHL1 that has demonstrated significantly higher selectivity compared to MT16-205. Proteomic profiling of IMP-1710 has shown it to be exquisitely selective for UCHL1, with minimal engagement of other deubiquitinating enzymes and other off-targets at effective concentrations.[1] This makes IMP-1710 a superior tool for studies requiring precise modulation of UCHL1 activity without confounding effects from off-target interactions.
Experimental Protocols
The identification of on- and off-targets of alkyne probes like MT16-205 is typically achieved through competitive activity-based protein profiling (ABPP) and quantitative chemical proteomics.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
This method is used to assess the engagement of a compound with its protein targets in a complex biological sample.
-
Cell Culture and Treatment: Human embryonic kidney (HEK293) cells are cultured to ~80% confluency. Cells are then treated with varying concentrations of the test compound (e.g., MT16-205 or IMP-1710) or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-4 hours) at 37°C.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, containing 1% NP-40, 150 mM NaCl, and protease inhibitors). The lysate is clarified by centrifugation to remove cellular debris.
-
Probe Labeling: The proteome concentration in the clarified lysate is normalized. A broad-spectrum or target-class-specific alkyne-containing probe is then added to the lysates and incubated for a specific time (e.g., 30 minutes) at room temperature to label the active enzymes.
-
Click Chemistry: A reporter tag, such as a fluorescent dye-azide or biotin-azide, is conjugated to the alkyne-labeled proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is typically performed by adding a solution of the azide tag, a copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Protein Enrichment (for MS analysis): For biotin-tagged proteins, enrichment is performed using streptavidin-coated beads. The beads are washed extensively to remove non-specifically bound proteins.
-
Sample Preparation for Mass Spectrometry: The enriched proteins are eluted from the beads and subjected to in-solution or on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: The relative abundance of the identified proteins in the inhibitor-treated samples is compared to the vehicle-treated control. A significant decrease in the abundance of a protein in the presence of the inhibitor indicates that it is a target or off-target of the compound.
Quantitative Chemical Proteomics for Off-Target Identification
This workflow provides a global and unbiased profile of the proteins that interact with a chemical probe.
-
Probe Synthesis: The alkyne-probe of interest (e.g., MT16-205) is synthesized with a bioorthogonal alkyne handle.
-
In-situ Labeling: Intact cells (e.g., HEK293) are incubated with the alkyne-probe at various concentrations and for different durations to allow for covalent modification of its targets and off-targets.
-
Cell Lysis and Click Chemistry: Similar to the ABPP protocol, cells are lysed, and the alkyne-labeled proteins are conjugated to a biotin-azide tag via CuAAC.
-
Streptavidin Enrichment: The biotinylated proteins are enriched using streptavidin affinity chromatography.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the streptavidin beads.
-
Quantitative Mass Spectrometry: The peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis or analyzed using label-free quantification methods.
-
Data Analysis: The abundance of each identified protein is compared across different treatment conditions (e.g., probe concentration, competition with a parent compound). Proteins that show a dose-dependent enrichment and are competed off by a parent inhibitor (without the alkyne tag) are considered bona fide targets or off-targets.
Visualizations
Signaling Pathway of UCHL1
Caption: Simplified signaling pathway involving UCHL1.
Experimental Workflow for Off-Target Identification
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Alkyne-Probe 1
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. "Click chemistry," a term broadly encompassing reactions that are modular, high-yielding, and stereospecific, has emerged as a powerful tool for this purpose. Among the most prominent of these reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two methodologies for the conjugation of a terminal alkyne, designated here as "Alkyne-probe 1," to an azide-modified molecule, supported by experimental data and detailed protocols.
The fundamental distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain, also forming a triazole linkage.[2][3] This difference in mechanism has profound implications for reaction kinetics, biocompatibility, and experimental design.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biological compatibility. The following table summarizes key quantitative data to facilitate a direct comparison for the ligation of this compound.
| Parameter | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) | References |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. | [1] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst. Ligands can mitigate toxicity. | Excellent biocompatibility, ideal for in vivo and live-cell applications. | |
| Reagent Accessibility | Terminal alkynes (like this compound) and copper catalysts are readily available and cost-effective. | Strained cyclooctynes can be complex and expensive to synthesize. | |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions. | Can have side reactions with thiols. Highly strained cyclooctynes can be unstable. | |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the conjugation of this compound using both CuAAC and SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate buffer.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or buffer.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule to the desired final concentrations in your reaction buffer.
-
Add the THPTA ligand to the reaction mixture. A 5:1 ligand to copper ratio is often used.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction can be protected from light.
-
-
Analysis and Purification:
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or fluorescence if one of the components is fluorescent).
-
Purify the resulting triazole conjugate using a suitable method such as HPLC or column chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol outlines a general procedure for the copper-free click reaction between an azide and a strained cyclooctyne, which would be the reaction partner for this compound in this context. For the purpose of this guide, we will consider the reaction of an azide-functionalized this compound with a DBCO-containing molecule.
Materials:
-
Azide-functionalized this compound
-
DBCO (Dibenzocyclooctyne)-functionalized molecule
-
Reaction buffer (e.g., PBS)
-
DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized this compound in DMSO or an appropriate buffer.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO or buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized this compound and the DBCO-functionalized molecule to the desired final concentrations in your reaction buffer.
-
-
Incubation:
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.
-
-
Analysis and Purification:
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the resulting triazole conjugate as required by the application.
-
Reaction Mechanisms and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Conclusion: Selecting the Optimal Method
The decision between copper-catalyzed and copper-free click chemistry for the conjugation of this compound is highly dependent on the specific experimental context.
CuAAC is the preferred method when:
-
High reaction speed is essential.
-
The experimental system is not sensitive to the presence of copper.
-
Reagents are required to be readily available and cost-effective.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a significant concern.
-
Experiments that demand high biocompatibility and mild reaction conditions.
Recent advancements have led to the development of ligands that can reduce the toxicity of copper in CuAAC, making it more amenable to biological applications. However, for the most sensitive systems, SPAAC remains the gold standard for bioorthogonal ligation. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to best suit their specific needs for labeling with this compound.
References
Safety Operating Guide
A Guide to the Safe Disposal of Alkyne-Labeled Probes
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides a comprehensive overview of the essential procedures for the safe disposal of alkyne-labeled probes, often referred to generically as "Alkyne-probe 1". As "this compound" can refer to a variety of specific chemical structures, it is imperative to consult the Safety Data Sheet (SDS) for the specific probe in use to understand its unique properties and associated hazards.
Pre-Disposal Planning and Hazard Assessment
Before beginning any experiment, a thorough understanding of the hazards associated with all chemicals and a clear disposal plan are essential.
Key Steps:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. It provides detailed information on physical and chemical properties, hazards, handling and storage, and disposal considerations.
-
Identify Hazards: Alkyne probes, and the reagents used with them, can present various hazards, including:
-
Reactivity: Alkynes can be reactive, especially terminal alkynes which can form explosive metal acetylides.
-
Toxicity: The specific probe and its degradation products may be toxic.
-
Flammability: Organic solvents used to dissolve the probe are often flammable.
-
Associated Reagent Hazards: Experiments involving alkyne probes often utilize other hazardous reagents, such as copper catalysts (toxic) and azides (can be explosive).[1]
-
-
Determine Waste Streams: Based on the hazard assessment, determine the appropriate waste stream for each type of waste generated (e.g., solid waste, liquid waste, sharps). All waste must be segregated and labeled correctly.
General Disposal Workflow
The following workflow provides a step-by-step guide for the proper disposal of alkyne-probe waste.
Detailed Disposal Procedures
Liquid Waste:
-
Segregation:
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected in separate, clearly labeled containers.
-
Aqueous waste containing heavy metals (e.g., copper from CuAAC reactions) must be collected in a designated heavy metal waste container.
-
-
Quenching (if necessary):
-
If the reaction mixture contains reactive reagents (e.g., unreacted azides), they may need to be quenched before disposal. Consult the SDS and relevant literature for appropriate quenching procedures. Never attempt to neutralize or quench waste without established and approved protocols.
-
-
Collection:
-
Collect all liquid waste in appropriate, labeled, and sealed containers.
-
The container must be compatible with the waste it contains (e.g., glass for organic solvents).
-
The label should clearly state the contents, including the name of the alkyne probe and all other components, and display the appropriate hazard symbols.
-
Solid Waste:
-
Contaminated Materials:
-
All materials that have come into contact with the alkyne probe, such as gloves, pipette tips, and paper towels, should be disposed of as solid chemical waste.
-
Place these materials in a designated, labeled solid waste bag or container.
-
-
Unused/Expired Probe:
-
Unused or expired alkyne probe should be disposed of in its original container, if possible, and placed in the solid waste stream.
-
Ensure the container is securely sealed and properly labeled.
-
Sharps Waste:
-
Needles, syringes, and other sharps must be disposed of in a designated sharps container to prevent punctures and injuries.
Decontamination
-
All glassware and equipment should be decontaminated before being washed and reused.
-
Rinse glassware with a suitable solvent to remove any residual probe. The solvent rinse should be collected as hazardous liquid waste.
-
Wipe down all work surfaces with an appropriate cleaning agent.
Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling alkyne probes and their waste.
-
Contaminated gloves and other disposable PPE should be disposed of as solid chemical waste.
Quantitative Data Summary: Waste Segregation
| Waste Type | Examples | Container Type | Key Disposal Considerations |
| Liquid | Unused probe solutions, reaction mixtures, solvent rinses | Labeled, sealed, chemical-resistant bottle | Segregate based on chemical compatibility (e.g., halogenated vs. non-halogenated). Separate heavy metal waste. |
| Solid | Contaminated gloves, pipette tips, paper towels, unused solid probe | Labeled, sealed chemical waste bag or drum | Do not dispose of in regular trash. Ensure no free liquids are present. |
| Sharps | Needles, syringes, contaminated glass slides | Puncture-resistant sharps container | Never recap needles. Do not overfill the container. |
By adhering to these procedures and always prioritizing the guidance provided in the specific Safety Data Sheet, researchers can ensure the safe and responsible disposal of alkyne-probe waste, contributing to a secure and compliant laboratory environment.
References
Personal protective equipment for handling Alkyne-probe 1
This guide provides crucial safety and logistical information for the handling and disposal of Alkyne-probe 1, a representative alkyne-containing probe used in research and development. Given that "this compound" is a general term for a class of reagents used in click chemistry, this document synthesizes safety data from structurally related compounds to establish a robust safety protocol. Adherence to these guidelines is essential to ensure personnel safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for a compound generically named "this compound" is not available, the potential hazards can be inferred from similar alkyne-containing molecules. These hazards may include acute oral toxicity, skin and eye irritation, flammability, and aquatic toxicity.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-proof safety goggles compliant with ANSI Z87.1.[3] A full-face shield should be worn over goggles when there is a significant splash hazard.[4] | Protects against splashes and potential energetic reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). For uncharacterized or highly reactive alkynes, double-gloving is recommended. | Prevents skin contact with potentially hazardous materials. |
| Body Protection | A flame-resistant lab coat that fastens completely. A chemical-resistant apron may be necessary for additional protection. | Protects against spills and splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. A respirator may be required for large quantities or if aerosols are generated. | Minimizes inhalation exposure to vapors or aerosols. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Experimental Workflow and Handling Protocol
The following is a generalized protocol for handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure safe execution of experiments.
Step-by-Step Handling Procedure:
-
Pre-Handling Operations:
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure that the chemical fume hood has a valid certification.
-
Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are accessible.
-
Have a spill kit with appropriate absorbent materials readily available.
-
-
Handling the Alkyne-Probe:
-
Always wear the minimum required PPE as outlined in Table 1 before handling the probe.
-
Conduct all manipulations of the alkyne probe within a certified chemical fume hood to minimize inhalation exposure.
-
If the specific alkyne probe is flammable, ensure all equipment is properly grounded to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Table 2: Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, paper towels) Place in a designated, sealable, and clearly labeled solid chemical waste container. |
| Liquid Waste | (e.g., unused solutions, reaction mixtures) Collect in a compatible, leak-proof, and sealable liquid waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office. |
| Container Disposal | Empty containers should be rinsed with an appropriate solvent (collecting the rinse as liquid waste) and disposed of according to institutional guidelines. |
The primary route for disposal is through an approved chemical waste disposal service.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.
Table 3: Emergency Response Plan
| Incident | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | Evacuate and restrict access to the area. Use an inert absorbent material to contain the spill. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. Decontaminate the spill area. |
This guide is intended to provide a foundation for the safe handling of this compound. Researchers must always consult the specific Safety Data Sheet for the particular alkyne probe being used and adhere to all institutional safety policies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
